3-Bromo-2-fluoronitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-2-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYFDHRLYOKUMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654275 | |
| Record name | 1-Bromo-2-fluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58534-94-4 | |
| Record name | 1-Bromo-2-fluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-fluoro-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3-Bromo-2-fluoronitrobenzene Structure & Application
[1]
Executive Summary
3-Bromo-2-fluoronitrobenzene (CAS: 58534-94-4) is a high-value halogenated aromatic intermediate critical to modern medicinal chemistry.[1][2][3][4][5] Its structural uniqueness lies in the contiguous substitution pattern of three distinct functionalities: a nitro group (strong electron-withdrawing), a fluorine atom (ortho-activated leaving group), and a bromine atom (handle for cross-coupling).
This guide deconstructs the molecule's electronic architecture, detailing why it serves as a "lynchpin" scaffold for synthesizing fused heterocycles (e.g., benzimidazoles, indoles) found in kinase inhibitors and antihypertensive agents.
Structural Analysis & Electronic Architecture
The reactivity of this compound is dictated by the interplay between its substituents.[1] Understanding this causality is essential for predicting reaction outcomes.
Electronic Push-Pull Dynamics
-
Nitro Group (
at C1): The dominant electronic feature.[1] Through induction ( ) and resonance ( ), it significantly depletes electron density from the ring.[1] Crucially, it activates the ortho position (C2) and para position (C4). -
Fluorine Atom (
at C2): Located ortho to the nitro group. While fluorine is electron-withdrawing by induction, its position makes it a highly labile leaving group in Nucleophilic Aromatic Substitution ( ) reactions due to the stabilization of the Meisenheimer complex by the adjacent nitro group. -
Bromine Atom (
at C3): Located meta to the nitro group. It is electronically deactivated for relative to the fluorine. However, the C-Br bond remains intact during mild nucleophilic attacks, preserving it as a handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
Steric Environment
The 1,2,3-substitution pattern creates a crowded "vicinal" environment. The small Van der Waals radius of fluorine (1.47 Å) minimizes steric clash with the nitro group compared to larger halogens, allowing the nitro group to remain relatively coplanar with the ring, maximizing resonance activation.
Synthetic Routes & Production
Industrial and laboratory synthesis must balance cost, safety, and regioselectivity.
The "Aniline Route" (Preferred)
This method avoids expensive fluorinating agents (like CsF) and hazardous Halex conditions.
-
Starting Material: 2-Bromoaniline.[1]
-
Acetylation: Protection of amine to form
-(2-bromophenyl)acetamide.[1] -
Nitration: Electrophilic aromatic substitution occurs para to the acetamide (directing group) or ortho. Controlled nitration yields the 6-nitro isomer (which becomes the 2-position relative to the final numbering).[1]
-
Hydrolysis: Removal of acetyl group to yield 2-bromo-6-nitroaniline.[1]
-
Diazotization-Fluorination: Conversion to the diazonium salt followed by thermal decomposition (Balz-Schiemann type) to install the fluorine.[1]
The "Halex Route" (Historical/Alternative)
Reactivity Profile & Transformation Pathways
The molecule's utility stems from its ability to undergo orthogonal functionalization.
Nucleophilic Aromatic Substitution ( )
Mechanism: The nitro group activates the C2-F bond. Nucleophiles (amines, alkoxides, thiols) attack C2, forming a Meisenheimer intermediate stabilized by the nitro group. Fluoride is expelled.
-
Selectivity: C2-F is displaced >100x faster than C3-Br.[1]
-
Application: Synthesis of
-alkylated nitroanilines or diaryl ethers.[1]
Nitro Reduction
Reagent:
Metal-Catalyzed Cross-Coupling
Reagent: Aryl boronic acids (Suzuki), Amines (Buchwald). Site: C3-Br. Strategy: Can be performed before or after nitro reduction, though free amines often require protection during coupling.
Visualization: Reactivity Logic Flow
Caption: Orthogonal reactivity map showing the three primary divergence points: reduction (green), nucleophilic substitution (red), and cross-coupling (yellow).[7][8]
Experimental Protocol: Chemoselective Reduction
Objective: Synthesis of 3-Bromo-2-fluoroaniline from this compound without dehalogenation.
Rationale
Standard catalytic hydrogenation (
Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (10 mmol, 2.20 g) in Ethanol (50 mL).
-
Reagent Addition: Add Stannous Chloride Dihydrate (
, 50 mmol, 11.2 g) in one portion. -
Reaction: Heat the mixture to 70°C (oil bath) for 2-3 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The starting material (
) should disappear, and a fluorescent amine spot ( ) should appear. -
Workup (Critical Step):
-
Extraction: Extract the filtrate with Ethyl Acetate (
). Wash combined organics with Brine, dry over , and concentrate in vacuo. -
Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).
Data Summary Table[1]
| Parameter | Value | Note |
| Precursor | This compound | MW: 220.00 g/mol |
| Reagent | 5.0 equivalents required | |
| Solvent | Ethanol or EtOAc | Protic solvents accelerate Sn reduction |
| Yield | 85 - 92% | Typical isolated yield |
| Product | 3-Bromo-2-fluoroaniline | MW: 190.01 g/mol |
| Appearance | Off-white / Brown solid | Oxidizes slowly in air |
Pharmaceutical Applications
The 3-bromo-2-fluoroaniline derived from this core is a "privileged structure" in drug discovery.[1]
-
Kinase Inhibitors: The aniline nitrogen is frequently incorporated into urea or amide linkers targeting the ATP-binding pocket of kinases (e.g., BRAF, MEK). The fluorine atom modulates pKa and metabolic stability, while the bromine allows for the attachment of "tail" groups that interact with the solvent-exposed region.
-
Benzimidazole Synthesis: Cyclization of the aniline (after derivatization) yields fluorinated benzimidazoles, a scaffold seen in angiotensin II receptor blockers (like Azilsartan analogs).
References
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ChemicalBook. (2025). This compound Properties and Suppliers. Retrieved from [1]
-
Google Patents. (2019). Preparation method of this compound (CN110305018A).[1] Retrieved from
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National Institutes of Health (NIH). (2025). 4-Bromo-2-fluoro-1-nitrobenzene Compound Summary. PubChem.[7] Retrieved from [1]
-
Organic Syntheses. (1928). m-Bromonitrobenzene (General Reactivity Context). Org. Synth. 1928, 8, 46. Retrieved from
-
GuideChem. (2024). Reactions and Properties of this compound. Retrieved from
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A Researcher's Comprehensive Safety and Handling Guide for 3-Bromo-2-fluoronitrobenzene
This guide provides an in-depth analysis of the safety protocols and handling procedures for 3-Bromo-2-fluoronitrobenzene (CAS: 58534-94-4). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the material's properties, the causality behind safety measures, and field-proven protocols to ensure a secure laboratory environment.
Core Profile and Hazard Synopsis
This compound is a halogenated nitrobenzene compound, primarily utilized as a vital intermediate in organic synthesis and for the creation of foundational pharmaceutical molecules[1]. Its utility stems from the reactivity of the nitro group and the bromine atom, which can be leveraged in various chemical transformations[1]. However, these same functional groups dictate its hazard profile.
The compound typically presents as a pale-yellow to reddish-brown solid with a low melting point, meaning it may be encountered as a fused solid or liquid depending on ambient laboratory conditions[2][3]. While possessing good chemical stability, its primary hazards are related to its irritant properties[1].
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 58534-94-4 | [4][5] |
| Molecular Formula | C₆H₃BrFNO₂ | [4][5][6] |
| Molecular Weight | 220.00 g/mol | [5][6] |
| Appearance | Pale-yellow to red-brown solid or liquid | [2][3] |
| Melting Point | 29-31°C | [2][3][5] |
| Boiling Point | ~259.1°C at 760 mmHg | [2][3][5] |
| Density | ~1.808 g/cm³ | [2][3] |
GHS Hazard Classification
The Globally Harmonized System (GHS) classification for this compound consistently identifies it as an irritant. The primary hazards are summarized below. It is crucial to note that, according to some suppliers, the full toxicological properties of this material have not been thoroughly investigated, warranting a cautious approach[4].
Caption: GHS hazard profile for this compound.
Mechanistic Basis of Hazards and Prudent Practices
The hazard profile of this compound is directly linked to its chemical structure. As a substituted nitroaromatic compound, it can interact with biological tissues, leading to irritation. The primary routes of exposure are inhalation, skin contact, and eye contact.
Causality of Irritation: While specific mechanistic data is limited, the irritant nature likely stems from the electrophilic character of the aromatic ring, enhanced by the electron-withdrawing nitro group. This can lead to non-specific interactions with proteins and membranes in the skin, eyes, and respiratory tract, triggering an inflammatory response.
A Critical Note on Toxicology: A key takeaway from supplier data is the lack of comprehensive toxicological studies[4]. Isomeric compounds and related nitroaromatics can exhibit more severe hazards, including acute toxicity and organ damage through repeated exposure[7][8][9]. Therefore, the official classification as an irritant should be treated as the minimum hazard level. All handling protocols must be designed with the potential for greater toxicity in mind, embodying the precautionary principle.
Proactive Safety: A Standard Operating Protocol (SOP) Workflow
Experimental Workflow Diagram
Caption: A three-phase workflow for the safe handling of chemicals.
Step-by-Step Handling Protocol
-
Preparation:
-
Execution (Inside a Chemical Fume Hood):
-
Don all required PPE as specified in the table below.
-
Gently warm the container to room temperature before opening if it has been refrigerated[4]. This prevents moisture condensation.
-
Carefully weigh or transfer the required amount of the compound, minimizing the creation of dust or aerosols.
-
-
-
Segregate waste into appropriate, labeled hazardous waste containers.
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands and forearms thoroughly with soap and water[4].
-
Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale and Source |
| Engineering | Chemical Fume Hood / Mechanical Exhaust | Mandatory to control inhalation exposure to vapors or dusts.[4][5] |
| Eye/Face | Chemical safety goggles or glasses (conforming to EN166 or OSHA 29 CFR 1910.133) | Protects against splashes and dust, mitigating the serious eye irritation hazard (H319).[4][8] |
| Hand | Compatible chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact to mitigate the skin irritation hazard (H315).[4][8] |
| Body | Laboratory coat; additional protective clothing as needed | Protects against skin contact from accidental spills.[4][8] |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | Required if ventilation is inadequate or if aerosols/dusts are generated.[4][8] |
Storage and Incompatibility
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area[5][7][9]. While storage temperatures from <-15°C to room temperature are cited, a consistent practice of storing in a cool, dry location away from heat sources is a robust and safe approach[2][4][6][8].
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases to prevent potentially vigorous or exothermic reactions[8][9].
Emergency Response Framework
In the event of an incident, a clear, logical, and rehearsed response is critical.
Emergency Response Decision Tree
Caption: Decision tree for responding to laboratory emergencies.
Detailed First-Aid Protocols
-
Inhalation (H335): Immediately move the affected individual to fresh air. If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention[4][5][10]. The primary goal is to remove the individual from the contaminated atmosphere and ensure oxygenation.
-
Skin Contact (H315): Immediately remove all contaminated clothing, including footwear. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes[4][10]. This extended washing time is crucial to ensure the complete removal of the chemical irritant. Seek medical attention if irritation persists[4][7].
-
Eye Contact (H319): Immediately flush the eyes with large amounts of fresh, running water for at least 15 minutes, making sure to hold the eyelids open and away from the eyeball to ensure thorough irrigation[4][7][10]. Removal of contact lenses should only be done by skilled personnel[7]. This is a medical emergency; consult an ophthalmologist immediately[4].
-
Ingestion: If the individual is conscious, wash out their mouth with water. Do NOT induce vomiting[8]. Seek immediate medical attention[4].
Spill and Fire Response
-
Accidental Release: Evacuate all non-essential personnel from the area. Wear full PPE, including respiratory protection. For solid spills, dampen with water to prevent dusting and sweep into a suitable container for disposal[7]. For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite) and place in a labeled container for disposal[7][11]. Prevent the spill from entering drains or waterways[7].
-
Fire Fighting: In case of a fire, use extinguishing media such as water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam[8][10]. Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products, which may include nitrogen oxides, carbon monoxide, hydrogen fluoride, and bromide gases[4].
Decontamination and Disposal
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of the material and its container through an approved and licensed waste disposal contractor, in accordance with all local, regional, and national regulations[4]. Do not discharge into drains or the environment.
-
Decontamination: Thoroughly clean all glassware and equipment that has come into contact with the substance. Wash the work area in the fume hood to remove any residual contamination.
References
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What are the properties and reactions of this compound? - FAQ. (n.d.). Chemical Education. [Link]
-
This compound | 58534-94-4. (n.d.). BioChemPartner. [Link]
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3-Bromo-2-fluoronitrobenzene handling and storage
An In-depth Technical Guide to the Safe Handling and Storage of 3-Bromo-2-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic organic compound that serves as a critical building block and intermediate in various synthetic pathways.[1] Characterized by a benzene ring substituted with a bromine atom, a fluorine atom, and a nitro group, its unique electronic and steric properties make it a valuable reagent in the development of novel pharmaceuticals and agrochemicals.[1] The presence of multiple reactive sites allows for diverse chemical transformations, including nucleophilic and electrophilic substitutions.[1]
However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards. As with many halogenated nitroaromatic compounds, improper handling and storage can pose significant risks to personnel and the environment. This guide provides a comprehensive, technically-grounded framework for the safe management of this compound in a laboratory setting. It moves beyond mere procedural lists to explain the causality behind safety protocols, empowering researchers to make informed decisions and foster a culture of safety.
Section 1: Chemical and Physical Properties
A foundational understanding of a compound's physical properties is the first step in safe handling. These characteristics dictate its behavior under laboratory conditions and inform appropriate storage and experimental design. This compound is typically a pale-yellow to red-brown solid at room temperature.[2][3]
| Property | Value | Source(s) |
| CAS Number | 58534-94-4 | [4] |
| Molecular Formula | C₆H₃BrFNO₂ | [3][4] |
| Molecular Weight | ~220.00 g/mol | [3][5] |
| Physical Form | Solid, Fused Solid, or Low Melting Solid | [1] |
| Melting Point | 29-31 °C | [3][5] |
| Boiling Point | ~259 °C (Predicted) | [3] |
| Storage Temperature | Ambient / Room Temperature | [6] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and acute toxicity upon exposure. Adherence to safety protocols is not merely precautionary but essential to prevent harm.
GHS Hazard Classification:
The Globally Harmonized System (GHS) provides a universal standard for hazard communication. For this compound, the key hazard statements (H-statements) are:
-
H302: Harmful if swallowed.[7]
-
H312: Harmful in contact with skin.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
These classifications are visually represented by the GHS07 pictogram.
| GHS Pictogram | Meaning |
| GHS07 | Warning: Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation. |
The primary routes of occupational exposure are inhalation of dust particles, direct skin or eye contact, and accidental ingestion. The irritant nature of the compound means that even brief contact with skin or eyes can cause discomfort and inflammation, while inhalation can lead to irritation of the nose, throat, and lungs.
Section 3: Protocols for Safe Handling
A multi-layered approach combining engineering controls, personal protective equipment, and stringent work practices is required to mitigate the risks associated with this compound.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.
-
Chemical Fume Hood: All handling of this compound, especially weighing and transferring, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of airborne particles and to contain any potential spills.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7][8]
-
Emergency Equipment: An emergency eye wash fountain and a safety shower must be readily accessible and tested regularly.[7] Their proximity is crucial for immediate decontamination in the event of an accidental exposure.
Personal Protective Equipment (PPE)
PPE provides a direct barrier between the user and the chemical. The selection of appropriate PPE is non-negotiable.
| PPE Item | Specification | Rationale |
| Hand Protection | Protective gloves (e.g., Nitrile) | Prevents skin contact, which can cause irritation and absorption.[7] |
| Eye Protection | Chemical safety goggles or glasses. A face shield is recommended when handling larger quantities. | Protects against splashes and dust, preventing serious eye irritation.[7] |
| Skin/Body Protection | Lab coat | Prevents contamination of personal clothing.[7] |
| Respiratory Protection | Not typically required if work is performed in a fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[7] | Prevents inhalation of dust, which can cause respiratory tract irritation. |
Workflow for Weighing and Transferring Solid this compound
The following workflow is designed to minimize exposure and contamination during the common procedure of weighing the solid compound for a reaction.
Caption: Workflow for Safe Weighing of this compound.
Good Occupational Hygiene
-
Avoid all personal contact, including inhalation.[8]
-
Do not eat, drink, or smoke in any area where this chemical is handled or stored.[7][8]
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8]
-
Contaminated work clothes should be laundered separately from other clothing before reuse.[8]
Section 4: Storage Requirements
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
Primary Storage Conditions
-
Container: Store in the original, tightly sealed container.[8] Protect containers from physical damage and inspect them regularly for leaks.[8]
-
Location: Store in a cool, dry, and well-ventilated area.[8]
-
Temperature: Ambient room temperature is suitable for storage.[6]
Incompatible Materials
To prevent dangerous reactions, this compound must be stored away from the following classes of chemicals:
Co-storage with these materials could lead to vigorous, exothermic reactions, compromising containment and creating a significant safety hazard.
Caption: Key Principles for Safe Chemical Storage.
Section 5: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure. All personnel must be familiar with these procedures before beginning work.
Spill Response
For a small laboratory spill:
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate: If necessary, evacuate the immediate area.
-
Protect: Wear appropriate PPE, including respiratory protection if dust is present.
-
Contain: Prevent the spill from spreading by covering it with an inert absorbent material like sand, earth, or vermiculite.[8]
-
Collect: Carefully sweep or scoop the contained material into a labeled, sealable container for hazardous waste disposal.[8] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly. Wash the area to prevent runoff into drains.[8]
-
Report: Report the incident to the laboratory supervisor or safety officer.
Caption: Emergency Spill Response Workflow.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[9][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9] |
Firefighting
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry powder, or carbon dioxide.[7]
-
Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[7][9] Firefighters must wear self-contained breathing apparatus.
Section 6: Waste Disposal
All waste containing this compound, including contaminated absorbents, used PPE, and empty containers, must be treated as hazardous waste.
-
Collection: Collect waste in clearly labeled, sealed containers.
-
Disposal: Disposal must be carried out by a licensed hazardous waste disposal service.[8][11] Do not dispose of this material in standard laboratory trash or down the drain.
-
Regulations: Adhere strictly to all local, state, and federal environmental regulations regarding the disposal of hazardous chemical waste.[11] Incineration at a licensed facility equipped with appropriate scrubbers is a common method for destroying brominated aromatic compounds.[11]
References
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What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]
- Method for the bromination of aromatic compound.
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Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI. [Link]
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Bromine in waste incineration: Partitioning and influence on metal volatilisation. ResearchGate. [Link]
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Radiation Emergency Procedures. UC Berkeley EH&S. [Link]
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SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
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Spectroscopic Profile & Technical Guide: 3-Bromo-2-fluoronitrobenzene
This guide serves as a definitive technical reference for 3-Bromo-2-fluoronitrobenzene , a high-value halogenated scaffold in medicinal chemistry. It is designed to provide actionable data, validated experimental protocols, and expert-level spectroscopic analysis for researchers in drug discovery.
Executive Summary & Medicinal Utility
This compound (CAS: 58534-94-4) is a critical trisubstituted benzene intermediate. Its value lies in its orthogonal reactivity :
-
Nitro Group (
): Precursor to anilines (via reduction) for heterocycle formation (e.g., quinoxalines, benzimidazoles). -
Fluorine (
): Activated for nucleophilic aromatic substitution ( ) due to the ortho-nitro effect, or retained to modulate metabolic stability ( bond strength). -
Bromine (
): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to elaborate the carbon skeleton.
This scaffold is frequently employed in the synthesis of kinase inhibitors (e.g., IRAK degraders) and agrochemicals where precise halogen positioning dictates biological activity.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
| Property | Data | Notes |
| IUPAC Name | 1-Bromo-2-fluoro-3-nitrobenzene | Numbering prioritizes Nitro (1) or lowest locants.[1] Common usage: this compound.[2][3][1][4][5][6][7] |
| CAS Number | 58534-94-4 | Distinct from isomer 2-Bromo-6-fluoronitrobenzene.[2][3][6][7] |
| Molecular Formula | ||
| Molecular Weight | 220.00 g/mol | |
| Exact Mass | 218.933 (for | |
| Appearance | Pale yellow to reddish-brown solid | Low melting point solid (fused).[2] |
| Melting Point | 29 – 31 °C | Handling requires temperature control; may liquefy in warm labs. |
| Boiling Point | ~259 °C | |
| Solubility | Soluble in MeOH, DCM, EtOAc | Sparingly soluble in water. |
Spectroscopic Characterization (The Core)
Mass Spectrometry (MS) Analysis
Diagnostic Feature: The Bromine isotope pattern is the primary identifier.
-
Ionization Mode: EI (Electron Impact) or ESI (Electrospray) in negative mode (if reduced).
-
Molecular Ion (
):-
m/z 219 (
): Relative Intensity ~100% -
m/z 221 (
): Relative Intensity ~98% (Characteristic 1:1 doublet).
-
-
Fragmentation:
-
Loss of
( ): Peaks at m/z 173/175. -
Loss of
is rare in initial fragmentation; cleavage may occur at higher energies.
-
Nuclear Magnetic Resonance (NMR)
Interpretation of the NMR spectrum requires understanding the spin-spin coupling introduced by the Fluorine atom (
H NMR (Proton) – Predicted & Rationalized
-
Solvent:
or . -
Resonances: Three aromatic protons (H4, H5, H6).
-
H4 (Ortho to Br, Meta to F):
ppm.-
Splitting: Doublet of doublets (dd) or ddd.
-
Coupling:
Hz; Hz.
-
-
H6 (Ortho to
, Meta to F): ppm.-
Splitting: Doublet of doublets (dd).
-
Coupling:
Hz; Hz. Deshielded by Nitro group.[8]
-
-
H5 (Meta to Br/
, Para to F): ppm.-
Splitting: Triplet of doublets (td) or dd.
-
Coupling:
Hz; Hz. is typically small (< 2 Hz) but may broaden the peak.
-
-
F NMR (Fluorine)
-
Chemical Shift:
to ppm (relative to ). -
Pattern: The fluorine signal will appear as a triplet (or dd) due to coupling with the two meta-protons (H4 and H6). The coupling constants (
) are often similar (5-8 Hz), collapsing the signal into a pseudo-triplet.
C NMR (Carbon)
-
C-F Coupling: The carbon directly attached to Fluorine (C2) will show a large doublet (
Hz). -
Adjacent Carbons: C1 (
) and C3 ( ) will show distinct doublets ( Hz).
Infrared Spectroscopy (IR)
-
Nitro Stretches: Strong bands at 1530-1550 cm
(asymmetric) and 1340-1360 cm (symmetric). -
C-F Stretch: Strong band in the 1000-1250 cm
region. -
C-Br Stretch: Weak bands in the fingerprint region (500-700 cm
).
Visualization of Structural Logic
The following diagram illustrates the NMR coupling network and the synthesis logic, providing a visual mental model for the scientist.
Caption: Left: Synthetic pathway via diazotization. Right:
Experimental Protocols
Synthesis via Diazotization (Recommended Route)
Rationale: Direct nitration of bromofluorobenzene yields inseparable isomers. The diazotization of 2-bromo-6-nitroaniline ensures regiochemical purity.
-
Diazotization: Dissolve 2-bromo-6-nitroaniline (1.0 eq) in
(48% aq) or anhydrous /pyridine at -5°C. -
Addition: Add
(1.1 eq) aqueous solution dropwise, maintaining temperature < 0°C. Stir for 30 min to form the diazonium fluoroborate salt. -
Decomposition (Schiemann): Gently heat the reaction mixture (or isolated salt) to 40-60°C. Nitrogen gas evolution indicates
bond formation. -
Workup: Quench with ice water, extract with DCM, wash with
(sat) and brine. -
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The product is less polar than the aniline starting material.
Quality Control & Purity Assessment
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (Aromatic) and 210 nm.
-
-
Purity Criteria: Acceptable batches should show >98% area purity by HPLC and a clean 1:1 bromine isotope pattern in MS.
References
-
ChemicalBook. (2025). This compound Properties and Supplier Data. Retrieved from
-
PubChem. (2025). Compound Summary: 1-Bromo-3-fluoro-2-nitrobenzene. National Library of Medicine. Retrieved from
-
Google Patents. (2021). WO2021247897A1 - Deuterated IRAK degraders. Retrieved from
-
Magritek. (2014). 13C NMR of Fluorinated Compounds: 5-Bromo-1,2,3-trifluorobenzene Example. Retrieved from
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An In-Depth Technical Guide to the Purity Specifications of 3-Bromo-2-fluoronitrobenzene
Foreword: The Critical Role of Intermediate Purity in Pharmaceutical Synthesis
In the intricate world of drug development and manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is paramount. This quality, however, is not forged in the final step but is meticulously built from the quality of each preceding component. 3-Bromo-2-fluoronitrobenzene is a key building block, a specialized intermediate whose molecular architecture is leveraged in the synthesis of complex pharmaceutical molecules.[1] Its purity is not a mere number on a certificate of analysis; it is a direct predictor of the success, reproducibility, and safety of the entire synthetic cascade. The presence of even minute impurities can lead to unforeseen side reactions, diminished yields, and the generation of difficult-to-remove, structurally related impurities in the final API, posing significant regulatory and safety challenges.
This guide provides a comprehensive framework for defining and verifying the purity of this compound. It is designed for researchers, process chemists, and quality control professionals who understand that rigorous analytical oversight of starting materials is the foundation of robust and reliable drug manufacturing.[2] We will move beyond simple pass/fail criteria to explore the causality behind specification setting and the self-validating nature of a well-designed analytical workflow.
Physicochemical Identity and Core Specifications
A complete quality profile begins with the fundamental physical and chemical properties of the material. These parameters serve as the first line of verification against a known standard.
| Parameter | Specification | Rationale & Method |
| Appearance | Pale-yellow to yellow or reddish-brown solid/fused solid.[3][4] | Visual inspection provides a rapid, qualitative check for gross contamination or degradation, which often manifests as a color change. |
| Molecular Formula | C₆H₃BrFNO₂ | Confirmed by Mass Spectrometry. |
| Molecular Weight | 219.99 g/mol | Confirmed by Mass Spectrometry.[5] |
| Melting Point | 29 - 31 °C[3][4] | A narrow melting range is a classic indicator of high purity. Impurities typically depress and broaden the melting range. Determined by Differential Scanning Calorimetry (DSC) or capillary method. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like alcohols.[1] | This information is critical for selecting appropriate solvents for downstream reactions and analytical sample preparation. |
The Analytical Control Strategy: A Multi-faceted Approach
No single analytical technique can fully elucidate the purity profile of a chemical intermediate. A robust quality control (QC) strategy employs a combination of orthogonal methods, each providing a unique piece of the puzzle. The overall goal is to confirm identity, quantify the main component (assay), and detect and quantify all relevant impurities.[6] This approach is in alignment with principles outlined by the International Council for Harmonisation (ICH) guidelines, which are foundational for pharmaceutical quality.[7][8]
Caption: Quality Control Workflow for this compound.
Detailed Purity Specifications
The following table outlines a comprehensive set of specifications for releasing high-quality this compound suitable for pharmaceutical development.
| Test | Acceptance Criteria | Method |
| Identity by FTIR | The infrared spectrum of the sample corresponds to that of a qualified reference standard. | Infrared Spectroscopy |
| Identity by ¹H NMR | The proton NMR spectrum conforms to the structure of this compound. | Nuclear Magnetic Resonance |
| Assay (Purity) | ≥ 99.0% (by area %) | HPLC-UV |
| Related Substances | Individual Unspecified Impurity: ≤ 0.10% Total Impurities: ≤ 0.50% | HPLC-UV |
| Water Content | ≤ 0.20% w/w | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits for Class 2 or 3 solvents.[9] | Headspace GC-FID |
Understanding the Impurity Profile
A critical aspect of quality control is understanding the potential impurities that can arise from the manufacturing process and degradation.[10] As per ICH guideline Q3A, impurities are classified into organic, inorganic, and residual solvents.[11]
Organic Impurities: These are the most critical as they are often structurally similar to the desired compound.
-
Process-Related Impurities: These originate from the synthetic route. A known synthesis proceeds from o-bromoaniline via acetylation, nitration, hydrolysis, and a final diazotization/fluorination sequence. Potential impurities include:
-
Isomeric Impurities: Positional isomers such as 4-Bromo-2-fluoronitrobenzene or 2-Bromo-3-fluoronitrobenzene can form during the nitration step if directing group effects are not perfectly controlled.[12]
-
Starting Materials: Unreacted 2-bromo-6-nitroaniline from the final step.
-
Intermediates: Carry-over of intermediates like N-(2-bromo-6-nitrophenyl)acetamide.
-
-
Degradation Products: The nitro group can be susceptible to reduction, especially in the presence of metallic residues.[1] The primary degradation product would be 3-bromo-2-fluoroaniline.
Caption: Potential Organic Impurities in this compound.
Experimental Protocols: Self-Validating Methodologies
The trustworthiness of a purity claim rests on the quality of the analytical methods used.[6] The following protocols are designed to be robust, specific, and suitable for validation according to ICH Q2(R1) guidelines.
Assay and Organic Impurity Determination by HPLC-UV
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying non-volatile organic compounds.[13] A reversed-phase method is chosen for its versatility in analyzing moderately polar aromatic compounds. UV detection is ideal as the nitroaromatic chromophore provides strong absorbance.
Protocol:
-
System: UHPLC or HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 10.0 95 12.0 95 12.1 30 | 15.0 | 30 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
Residual Solvent Analysis by Headspace GC-FID
Rationale: Gas Chromatography (GC) is the required technique for analyzing volatile organic compounds, such as residual solvents from the manufacturing process.[14] A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons. Headspace sampling is used to introduce only the volatile components onto the GC column, protecting it from the non-volatile sample matrix.
Protocol:
-
System: Headspace sampler coupled to a GC with an FID.
-
Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Nitrogen at a constant flow of 4 mL/min.
-
Oven Program: 40 °C for 5 min, then ramp at 10 °C/min to 240 °C, hold for 5 min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Headspace Parameters:
-
Vial Equilibration Temp: 80 °C.
-
Vial Equilibration Time: 20 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temp: 100 °C.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Crimp securely.
Conclusion
The purity specifications for this compound are not arbitrary limits but a carefully constructed quality framework. This framework is built upon an understanding of the compound's chemical nature, its synthetic pathway, and the rigorous application of validated, orthogonal analytical techniques. By implementing the comprehensive testing strategy detailed in this guide—encompassing identity, assay, specific impurities, water content, and residual solvents—researchers and manufacturers can ensure lot-to-lot consistency. This diligence ensures that the intermediate possesses the required quality to perform reliably in subsequent synthetic steps, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC).
- Agilent Technologies. (n.d.). Purity and Impurity Analysis.
- Agilent Technologies. (2016). Chemical Purity Analysis.
- ChemicalBook. (n.d.). This compound | 58534-94-4.
- Pharmaffiliates. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances.
- World Health Organization. (n.d.). Annex 1 WHO good practices for pharmaceutical quality control laboratories.
- Chemistry Stack Exchange. (2019). Nitrobenzene - Aromatic Substitution Reactions.
- ChemicalBook. (n.d.). This compound CAS#: 58534-94-4.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- ResearchGate. (2020). Substituent effects of nitro group in cyclic compounds.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- BioChemPartner. (n.d.). 58534-94-4 | this compound.
- Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes.
- PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
- Therapeutic Goods Administration. (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances.
- Wikipedia. (n.d.). Naphthalene.
- A Comprehensive Guide to Quality Control in Pharmaceutical Manufacturing. (n.d.).
- YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2).
- FAQ. (n.d.). What are the properties and reactions of this compound?.
- ResearchGate. (n.d.). (PDF) Substituent effects of nitro group in cyclic compounds.
- European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances.
- PubChem. (n.d.). 1-Fluoro-3-nitrobenzene.
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Theoretical Insights into 3-Bromo-2-fluoronitrobenzene: A Computational Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 3-Bromo-2-fluoronitrobenzene
This compound is a halogenated nitrobenzene derivative that serves as a pivotal intermediate in modern organic synthesis.[1] Its unique trifunctionalized aromatic core, featuring nitro, bromo, and fluoro groups, offers a versatile platform for the construction of complex molecular architectures. This compound is particularly valuable in the pharmaceutical industry as a foundational building block for novel therapeutic agents.[1] The strategic placement of the substituents allows for a diverse range of chemical transformations, making it an attractive starting material for drug discovery and development programs. This guide provides an in-depth theoretical examination of this compound, offering insights into its structural, electronic, and reactive properties to empower researchers in their synthetic endeavors.
Molecular Structure and Electronic Properties: A Theoretical Dissection
The reactivity and utility of this compound are intrinsically linked to its molecular structure and electronic landscape. Computational chemistry provides a powerful lens through which to explore these fundamental characteristics, offering predictive insights that can guide synthetic strategies.
Optimized Molecular Geometry
The geometric parameters of this compound, including bond lengths and angles, can be accurately predicted using quantum mechanical methods such as Density Functional Theory (DFT).[2] These calculations typically reveal a planar benzene ring, with the substituents inducing minor distortions in the bond angles due to steric and electronic effects. The precise arrangement of the nitro, bromo, and fluoro groups dictates the molecule's overall dipole moment and conformational preferences.
Theoretical Protocol: Geometry Optimization
A robust and widely accepted methodology for geometry optimization involves the use of DFT with a suitable basis set.
Step-by-Step Methodology:
-
Input Structure: Construct the initial 3D structure of this compound using molecular modeling software.
-
Computational Method: Select a DFT functional, such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[2]
-
Basis Set Selection: Employ a basis set like 6-311++G(d,p) to ensure a sufficiently detailed description of the electronic distribution, including polarization and diffuse functions.[2]
-
Calculation Execution: Perform the geometry optimization calculation using a computational chemistry software package (e.g., Gaussian, ORCA). The calculation iteratively adjusts the atomic coordinates to find the minimum energy conformation.
-
Verification: Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
Frontier Molecular Orbitals and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy and spatial distribution of these frontier orbitals provide insights into the molecule's ability to donate or accept electrons.
-
HOMO: Represents the region of the molecule most susceptible to electrophilic attack.
-
LUMO: Indicates the region most likely to accept electrons in a nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the strong electron-withdrawing nature of the nitro group is expected to significantly lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic aromatic substitution.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.
-
Red (Negative Potential): Indicates regions of high electron density, which are susceptible to electrophilic attack. In this compound, these regions are expected to be localized on the oxygen atoms of the nitro group.
-
Blue (Positive Potential): Represents regions of low electron density or electron deficiency, which are prone to nucleophilic attack. Positive potential is anticipated on the hydrogen atoms and in the vicinity of the electron-withdrawing nitro group on the aromatic ring.
Vibrational Spectroscopy: A Synergy of Theory and Experiment
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's bonding and structure.
Theoretical Vibrational Frequencies
DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.
Theoretical Protocol: Vibrational Frequency Calculation
Step-by-Step Methodology:
-
Optimized Geometry: Start with the optimized molecular geometry of this compound obtained from a DFT calculation (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculation: Perform a frequency calculation at the same level of theory. This will compute the harmonic vibrational frequencies, IR intensities, and Raman activities.
-
Scaling: Apply an appropriate scaling factor to the calculated frequencies. The scaling factor is dependent on the chosen DFT functional and basis set and is typically determined by comparing calculated and experimental frequencies for a set of well-characterized molecules.
-
Spectral Analysis: Visualize the calculated vibrational modes to aid in the assignment of the experimental FTIR and Raman spectra.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-H stretching | 3100 - 3000 |
| C=C aromatic stretching | 1600 - 1450 |
| NO₂ asymmetric stretching | 1550 - 1500 |
| NO₂ symmetric stretching | 1350 - 1300 |
| C-F stretching | 1250 - 1000 |
| C-Br stretching | 700 - 500 |
Note: These are general ranges and the exact positions will be influenced by the electronic environment of the molecule.
Synthesis and Reactivity: A Chemist's Perspective
This compound is a valuable synthetic intermediate due to the distinct reactivity of its functional groups.[1]
Synthetic Pathways
A common synthetic route to this compound involves a multi-step process starting from o-bromoaniline. This pathway includes acetylation, nitration, hydrolysis, and a subsequent diazotization-fluorination reaction.[3]
Key Reactions and Mechanistic Insights
The three functional groups on the aromatic ring of this compound provide multiple avenues for chemical transformations:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as SnCl₂/HCl or catalytic hydrogenation.[1] This transformation is fundamental for the synthesis of substituted anilines, which are common pharmacophores.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.
-
Nucleophilic Aromatic Substitution (SNA_r): The strong electron-withdrawing effect of the nitro group, combined with the presence of the fluorine atom, activates the aromatic ring towards nucleophilic aromatic substitution. The fluorine atom can act as a leaving group in the presence of strong nucleophiles.
Applications in Drug Discovery and Materials Science
The versatility of this compound makes it a valuable precursor for a wide range of applications:
-
Pharmaceuticals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anticancer and anti-inflammatory agents.[3] The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.
-
Agrochemicals: The unique substitution pattern is utilized in the development of novel pesticides and herbicides.
-
Materials Science: It can be used in the synthesis of organic electronic materials, such as those for organic light-emitting diodes (OLEDs) and electrophosphorescent devices.[4]
Conclusion
Theoretical studies provide an indispensable framework for understanding the structure, reactivity, and potential applications of this compound. By leveraging computational tools such as DFT, researchers can gain predictive insights that accelerate the design and synthesis of novel molecules for drug discovery and materials science. This guide has outlined the key theoretical concepts and practical methodologies for investigating this important synthetic intermediate, providing a foundation for its effective utilization in research and development.
References
- Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. (2025). Prensip Journals.
-
5-Bromo-1,2,3-trifluorobenzene. (n.d.). Magritek. Retrieved January 31, 2026, from [Link]
-
58534-94-4 | this compound. (n.d.). BioChemPartner. Retrieved January 31, 2026, from [Link]
-
3-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2761200. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
- A kind of preparation method of this compound. (2019).
- Vibronic and Cationic Features of 2-Fluorobenzonitrileand 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck. (2023). Molecules, 28(12), 4683.
- Vibrational spectroscopic investigations, DFT computations, nonlinear optical and other molecular properties of 3-bromo-5-fluoro. (2016). CORE.
- Synthesis of 3-bromo-4-fluoronitrobenzene. (2025).
-
1-Bromo-3-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2783152. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
- Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. (n.d.). ijrti.
- Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. (2025).
- Indonesian Journal of Chemical Research. (n.d.).
- Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. (2014).
- Draw o-dichlorobenzene (ortho). (2024). YouTube.
-
1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
-
Synthesis of bromobenzene: 64. (n.d.). The Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]
- The dipole moment of ortho dichlorobenzene is more / less than meta dichlorobenzene. (2022). YouTube.
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An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-2-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-fluoronitrobenzene is a versatile trifunctional aromatic compound that serves as a valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitro group ortho to a fluorine atom and meta to a bromine atom, imparts a distinct and exploitable reactivity profile. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on its propensity for nucleophilic aromatic substitution (SNA), palladium-catalyzed cross-coupling reactions, and reduction of the nitro moiety. By elucidating the underlying electronic and steric influences on its chemical behavior, this document aims to equip researchers with the predictive understanding necessary for the strategic design and execution of synthetic routes involving this important intermediate.
Introduction: Unveiling a Key Synthetic Intermediate
This compound presents as a pale-yellow to reddish-brown solid with good chemical stability under standard conditions.[1][2] Its utility as a synthetic precursor is primarily derived from the orthogonal reactivity of its three functional groups. The strongly electron-withdrawing nitro group, in concert with the fluorine atom, significantly activates the aromatic ring for nucleophilic attack. The bromine atom, in contrast, is an excellent handle for the introduction of molecular complexity via transition-metal-catalyzed cross-coupling reactions. Finally, the nitro group itself can be readily transformed into an amino group, opening up another avenue for diverse functionalization. This trifecta of reactivity makes this compound a sought-after intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3]
| Property | Value |
| CAS Number | 58534-94-4 |
| Molecular Formula | C₆H₃BrFNO₂ |
| Molecular Weight | 220.00 g/mol |
| Appearance | Pale-yellow to yellow or red-brown solid or liquid |
| Melting Point | 29-31 °C |
| Boiling Point | 259.1±20.0 °C (Predicted) |
| Density | 1.808±0.06 g/cm³ (Predicted) |
The Core Reactivity Triad
The synthetic potential of this compound is best understood by examining its three principal modes of reactivity: nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction.
Nucleophilic Aromatic Substitution (SNA): A Tale of Two Halogens
The presence of a nitro group ortho and para to a leaving group dramatically accelerates the rate of nucleophilic aromatic substitution.[4][5] This is due to the ability of the nitro group to stabilize the intermediate Meisenheimer complex through resonance delocalization of the negative charge. In the case of this compound, the fluorine atom is positioned ortho to the nitro group, while the bromine atom is in the meta position.
The accepted mechanism for SNAr is a two-step addition-elimination process.[6][7] The initial attack of the nucleophile is the rate-determining step. Consequently, factors that stabilize the anionic intermediate will increase the reaction rate. The high electronegativity of the fluorine atom provides a strong inductive electron withdrawal, which significantly stabilizes the Meisenheimer complex. This effect, combined with the ortho positioning of the fluorine to the activating nitro group, makes the C-F bond the primary site of nucleophilic attack.
It is a well-established principle in SNAr chemistry that fluoride is a surprisingly good leaving group, often better than bromide or chloride. This is because the strength of the C-X bond has little influence on the rate-determining addition step. Therefore, in a competitive scenario on the same activated ring, the more electronegative halogen, which better stabilizes the intermediate, will be preferentially displaced.
Causality Behind Experimental Choices: When designing a synthesis that involves a nucleophilic substitution on this compound, it is crucial to anticipate that the fluorine atom will be the more labile leaving group. This allows for the selective introduction of nucleophiles at the C2 position while retaining the bromine atom at C3 for subsequent cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling: Leveraging the C-Br Bond
The carbon-bromine bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions.[1] These reactions are foundational in modern drug discovery for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general catalytic cycle for many of these reactions involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the product and regenerate the catalyst.
This reaction couples the aryl bromide with a boronic acid or ester. It is widely used due to the stability and low toxicity of the boron reagents.
Experimental Protocol (General):
-
To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until completion.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Heck reaction couples the aryl bromide with an alkene.
Experimental Protocol (General):
-
Combine this compound (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium source like Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent such as DMF or acetonitrile.
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed.
-
Work-up typically involves filtration to remove the palladium black, followed by extraction and purification.
This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It typically requires both a palladium catalyst and a copper(I) co-catalyst.
Experimental Protocol (General):
-
To a solution of this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., Et₃N, DIPEA).
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, perform an aqueous work-up and purify the product by chromatography.
This powerful reaction allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.
Experimental Protocol (General):
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.1-1.2 eq.), a palladium precatalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄).
-
Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture (typically 80-110 °C) and monitor for completion.
-
Cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify by column chromatography.
Reduction of the Nitro Group: Gateway to Anilines
The nitro group of this compound can be readily reduced to an amino group, yielding 3-bromo-2-fluoroaniline.[1] This transformation is pivotal as it introduces a nucleophilic and basic center into the molecule, which can be further derivatized through a wide range of reactions, including amide bond formation, diazotization, and N-alkylation.
A common and effective method for this reduction is the use of tin(II) chloride (SnCl₂) in an acidic medium.[1] This method is often preferred for its chemoselectivity, as it typically does not affect the aryl halides.
Experimental Protocol: Reduction with Tin(II) Chloride [1]
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as 1,4-dioxane or ethanol.
-
Slowly add a solution of SnCl₂·2H₂O (4-5 eq.) to the reaction mixture.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the mixture at room temperature for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 3-bromo-2-fluoroaniline, which can be further purified by chromatography or distillation.
Synthesis of this compound
A common synthetic route to this compound involves a multi-step sequence starting from o-bromoaniline.[8] This approach avoids the use of expensive fluorinating agents in the final step.
Experimental Protocol: Multi-step Synthesis [8]
-
Acetylation: o-Bromoaniline is acetylated with acetyl chloride in the presence of a base (e.g., triethylamine) to yield N-(2-bromophenyl)acetamide.
-
Nitration: The resulting acetamide is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group, yielding N-(2-bromo-6-nitrophenyl)acetamide.
-
Hydrolysis: The acetamide is then hydrolyzed under acidic conditions (e.g., aqueous HCl or H₂SO₄) to afford 2-bromo-6-nitroaniline.
-
Diazotization and Fluorination (Balz-Schiemann type reaction): The 2-bromo-6-nitroaniline is subjected to diazotization with a nitrite source (e.g., sodium nitrite) in the presence of a fluoride source (e.g., HBF₄ or HF-pyridine). The resulting diazonium salt is then decomposed upon heating to yield this compound.
Conclusion: A Strategically Designed Building Block
This compound is a testament to the power of strategic functionalization in organic synthesis. Its reactivity profile is a well-orchestrated interplay of electronic and steric effects, allowing for the selective and sequential modification of the aromatic core. The pronounced susceptibility of the C-F bond to nucleophilic attack, the reliability of the C-Br bond in palladium-catalyzed cross-coupling, and the straightforward reduction of the nitro group provide a powerful toolkit for the construction of complex molecular architectures. A thorough understanding of these reactivity patterns is paramount for any researcher aiming to leverage this versatile building block in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.
References
-
OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]
-
FAQ. What are the properties and reactions of this compound? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Vapourtec. Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. Benzene, 1-bromo-3-nitro-. Retrieved from [Link]
- Google Patents. (2019). CN110305018A - A kind of preparation method of this compound.
-
Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 58534-94-4 [chemicalbook.com]
- 3. vapourtec.com [vapourtec.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. CN110305018A - A kind of preparation method of this compound - Google Patents [patents.google.com]
Methodological & Application
Application Note: Chemoselective Sonogashira Coupling of 3-Bromo-2-fluoronitrobenzene
This Application Note is designed to provide a rigorous, field-validated protocol for the Sonogashira cross-coupling of 3-Bromo-2-fluoronitrobenzene . This substrate presents a unique set of chemoselective challenges due to the competing reactivity of the highly activated C-F bond (ortho to the nitro group) against the desired C-Br oxidative addition.
Executive Summary
The Sonogashira coupling of This compound is a pivotal transformation in the synthesis of fluorinated pharmaceutical intermediates, particularly for kinase inhibitors and fluorinated indole precursors. While the electron-deficient nature of the nitrobenzene core facilitates the oxidative addition of Palladium(0) to the C-Br bond, it simultaneously activates the C-F bond (at the C2 position) toward Nucleophilic Aromatic Substitution (
This protocol details a chemoselective methodology engineered to suppress
Substrate Profiling & Reactivity Logic
Structural Analysis
The substrate, this compound, possesses a 1,2,3-trisubstituted pattern that dictates its reactivity profile:
-
C1-Nitro Group (
): Strongly electron-withdrawing (EWG). It activates the ring for nucleophilic attack and stabilizes the anionic intermediates. -
C2-Fluorine (
): Located ortho to the nitro group.[1] This position is highly susceptible to by the base or nucleophilic solvents (e.g., alkoxides, primary amines). -
C3-Bromine (
): The target for Pd-catalyzed coupling.[2] The inductive effect of the adjacent Fluorine and Nitro groups weakens the C-Br bond, facilitating rapid oxidative addition.
The Chemoselectivity Challenge
The primary failure mode in this reaction is the displacement of the labile Fluorine atom by the amine base or the alkyne anion, rather than the desired C-C coupling at the Bromine site.
Quantitative Reactivity Risk:
| Site | Substituent | Activation Source | Reaction Type | Risk Level |
|---|
| C3 | Bromine | Inductive (
Reaction Engineering & Optimization
To ensure the dominance of the catalytic cycle (Sonogashira) over the stoichiometric substitution (
Base Selection (Critical)
-
Avoid: Primary amines (e.g.,
-butylamine, propylamine). These act as nucleophiles and will rapidly displace the fluorine at C2. -
Select: Sterically hindered tertiary amines (e.g., Triethylamine (
) or Diisopropylethylamine (DIPEA) ). Their steric bulk prevents attack at the crowded C2 position while maintaining sufficient basicity to deprotonate the Cu-alkyne complex.
Catalyst System[2][3][4][5]
-
Palladium Source:
(Bis(triphenylphosphine)palladium(II) dichloride) is preferred. It provides a robust catalytic loop at moderate temperatures. -
Co-Catalyst: Copper(I) Iodide (
) is essential for generating the copper acetylide species in situ.
Solvent System
-
Preferred: Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Note: DMF accelerates the reaction but also increases
rates at high temperatures. For this specific substrate, THF at mild reflux or DMF at Room Temperature is optimal.
Standard Operating Procedure (SOP)
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2 equiv) (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Catalyst:
(3-5 mol%) -
Co-Catalyst: CuI (2-3 mol%)
-
Base: Triethylamine (
) (3.0 equiv)[2] -
Solvent: Anhydrous THF (0.2 M concentration relative to substrate)
-
Gas: Argon or Nitrogen (High Purity)
Step-by-Step Protocol
-
Preparation (Inert Atmosphere):
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cool to room temperature under a stream of Argon.
-
-
Charging Solids:
-
Add This compound (1.0 equiv),
(0.05 equiv), and CuI (0.03 equiv) to the flask. -
Checkpoint: Ensure solids are yellow/tan (Pd) and off-white (CuI). Green CuI indicates oxidation; do not use.
-
-
Solvent & Base Addition:
-
Seal the flask with a septum.
-
Inject anhydrous THF via syringe.
-
Inject Triethylamine (
) via syringe. -
Sparge the mixture with Argon for 10 minutes to remove dissolved Oxygen (critical to prevent Glaser homocoupling of the alkyne).
-
-
Alkyne Addition:
-
Add the Terminal Alkyne (1.2 equiv) dropwise via syringe at Room Temperature.
-
Observation: The reaction mixture typically darkens (brown/black) within minutes, indicating the formation of active Pd(0) species.
-
-
Reaction:
-
Stir at Room Temperature for 1 hour.
-
Monitor by TLC or HPLC. If conversion is <10%, heat to 50°C .
-
Warning: Do not exceed 60°C. Higher temperatures drastically increase the rate of defluorination (
).
-
-
Monitoring (IPC - In-Process Control):
-
Target: Disappearance of aryl bromide.
-
Side-Product Check: Look for a peak corresponding to the amine-substituted product (if using primary amines) or solvent adducts.
-
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Filter through a pad of Celite to remove Pd/Cu residues.
-
Wash the filtrate with
(sat. aq.) to remove copper salts (blue aqueous layer). -
Wash with Brine, dry over
, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The product is typically a yellow/orange solid or oil.
-
Mechanistic Visualization & Process Logic
The following diagram illustrates the competing pathways and the strategic selection of conditions to favor Pathway A (Coupling) over Pathway B (
Caption: Pathway competition analysis. Green path represents the desired catalytic cycle; Red path represents the suppressed side reaction.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst Deactivation ( | Degas solvents thoroughly; Increase catalyst load to 5 mol%. |
| Defluorination ( | Temperature too high | Lower temperature to RT; Switch solvent to Toluene (less polar). |
| Homocoupling (Glaser) | Oxygen presence | Strictly exclude air; Add trace Sodium Ascorbate (optional). |
| Black Precipitate | Pd Black formation | Add extra ligand ( |
References
-
Sonogashira Coupling Overview & Mechanism
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Reactivity of Fluoronitrobenzenes in Coupling Reactions
-
Chemoselectivity in Halogenated Aromatics
- Lulinski, S., & Serwatowski, J. (2003). Regioselective Synthesis of Bromofluorobenzenes. The Journal of Organic Chemistry. (Provides background on the stability of bromo-fluoro motifs).
-
Base Effects in Sonogashira Coupling
-
Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling.[3] Angewandte Chemie International Edition. (Discusses the role of amine bases and alternatives to avoid side reactions).
-
Sources
The Versatile Building Block: Harnessing 3-Bromo-2-fluoronitrobenzene for Advanced Materials
Introduction: Unveiling the Potential of a Unique Aromatic Precursor
In the dynamic landscape of materials science, the strategic design of molecular precursors is paramount to unlocking novel material properties and functionalities. 3-Bromo-2-fluoronitrobenzene, a trifunctional aromatic compound, has emerged as a compelling building block for the synthesis of advanced organic materials. Its distinct arrangement of bromo, fluoro, and nitro substituents on a benzene ring offers a versatile platform for a variety of chemical transformations, paving the way for the development of innovative polymers and molecular systems for organic electronics and optoelectronics.
The presence of a bromine atom provides a reactive handle for cross-coupling reactions, enabling the construction of extended π-conjugated systems. The fluorine substituent, with its high electronegativity, can significantly influence the electronic properties, solubility, and stability of the resulting materials. Furthermore, the nitro group can be readily converted into an amino group, opening avenues for the synthesis of functionalized anilines, which are key components in many electroactive materials. This guide provides a comprehensive overview of the application of this compound in materials science, with a focus on its conversion to the versatile monomer, 3-bromo-2-fluoroaniline, and its subsequent polymerization to form a promising candidate for hole-transporting layers in organic light-emitting diodes (OLEDs).
Core Application: From Nitroaromatic Precursor to Electroactive Polymer
The primary application of this compound in materials science lies in its role as a precursor to electroactive polymers. The journey from the initial nitro compound to a functional polymer involves a two-step process:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding 3-bromo-2-fluoroaniline. This transformation is crucial as it introduces a polymerizable functional group while retaining the bromo and fluoro substituents for further property tuning.
-
Oxidative Polymerization: The resulting 3-bromo-2-fluoroaniline monomer undergoes oxidative polymerization to form poly(3-bromo-2-fluoroaniline), a conjugated polymer with potential applications in organic electronics.
This strategic conversion allows for the systematic incorporation of the unique electronic and steric effects of the bromo and fluoro substituents into a polymeric backbone, thereby influencing the final material's properties, such as its conductivity, bandgap, and charge carrier mobility.
Experimental Protocols: A Step-by-Step Guide
Part 1: Synthesis of 3-bromo-2-fluoroaniline from this compound
This protocol details the reliable reduction of this compound to 3-bromo-2-fluoroaniline, a critical monomer for subsequent polymerization.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ACS reagent, ≥98% | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous, 99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 1 M solution | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | Fisher Scientific |
| Sodium hydroxide (NaOH) | 1 M solution | Fisher Scientific |
| Saturated sodium chloride solution (brine) | - | In-house prep. |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |
Experimental Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.10 g, 5.0 mmol, 1.0 equivalent).
-
Solvent Addition: Add 40 mL of 1,4-dioxane to the flask to dissolve the starting material.
-
Reductant Addition: To the stirred solution, slowly add tin(II) chloride dihydrate (5.64 g, 25.0 mmol, 5.0 equivalents) followed by two drops of 1 M hydrochloric acid.
-
Reaction Monitoring: Stir the resulting reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, evaporate the volatile components under reduced pressure.
-
Dissolve the residue in 80 mL of ethyl acetate. .com/grounding-api-redirect/AUZIYQF4kNAM2jYYnAEKEy2plXTQicwAw-GOFGZqP-XSPvGi3hmZ21BGtzw1FDwXCY0OjpXCPf4sqScTD5XSMgQuxJZ_KuPZXmQKTo4Hqhy69bzt3NQ-0n0JPFRHaojCkGyFLlvl4FRf0WY6QCNeYAKtUrzoxhqMzvbD6PmvYxHTVXs1njV88kKevW67FpA=)
-
Wash the organic phase with 1 M sodium hydroxide solution (2 x 80 mL) and then with brine (40 mL).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the mixture to remove the drying agent.
-
Evaporate the organic solvent under reduced pressure to yield the crude product.
-
-
Characterization: The final product, 3-bromo-2-fluoroaniline, is obtained as a colorless oil (yield: ~90%). Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow Diagram:
Part 2: Oxidative Polymerization of 3-bromo-2-fluoroaniline
This protocol is adapted from the established method for the oxidative polymerization of a similar monomer, o-bromoaniline, and is expected to yield poly(3-bromo-2-fluoroaniline).[2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 3-bromo-2-fluoroaniline | Synthesized above | - |
| Ammonium persulfate ((NH₄)₂S₂O₈) | ACS reagent, ≥98% | Sigma-Aldrich |
| Sulfuric acid (H₂SO₄) | Concentrated, 98% | Fisher Scientific |
| Deionized water | - | In-house prep. |
| Methanol | ACS reagent, ≥99.8% | Fisher Scientific |
Experimental Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve 3-bromo-2-fluoroaniline (0.1 M) in 100 mL of 1 M sulfuric acid. Cool the solution to 0°C in an ice bath with continuous stirring.
-
Oxidant Solution Preparation: In a separate beaker, prepare a 0.1 M aqueous solution of ammonium persulfate.
-
Polymerization: Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution over a period of approximately 30 minutes. The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Reaction Completion: Continue stirring the reaction mixture at 0°C for 2 hours after the complete addition of the oxidant.
-
Isolation of the Polymer:
-
Filter the precipitate (the polymer) from the reaction mixture.
-
Wash the polymer sequentially with 1 M sulfuric acid, deionized water, and methanol to remove any unreacted monomer, oligomers, and residual oxidant.
-
-
Drying: Dry the resulting polymer powder under vacuum at 60°C for 24 hours.
-
Characterization: The final product, poly(3-bromo-2-fluoroaniline), should be characterized by Fourier-transform infrared (FTIR) spectroscopy, UV-Vis spectroscopy, and its conductivity should be measured using a four-point probe method.
Reaction Pathway Diagram:
Application in Organic Electronics: A Focus on OLEDs
Substituted polyanilines are a class of conducting polymers that have garnered significant interest for their potential use in organic electronic devices, particularly as hole-transporting layers (HTLs) in OLEDs.[2][3] The HTL plays a crucial role in facilitating the injection of holes from the anode and their transport to the emissive layer, thereby improving the overall device efficiency and stability.
The incorporation of bromo and fluoro substituents into the polyaniline backbone, as in the case of poly(3-bromo-2-fluoroaniline), is expected to modulate the polymer's electronic properties in several beneficial ways:
-
Energy Level Tuning: The electron-withdrawing nature of the halogen atoms can lower the highest occupied molecular orbital (HOMO) energy level of the polymer. This can lead to a better energy level alignment with the anode (typically indium tin oxide, ITO) and the emissive layer, reducing the energy barrier for hole injection.
-
Enhanced Stability: The presence of fluorine can enhance the oxidative stability and overall lifetime of the material.
-
Morphological Control: The substituents can influence the packing and morphology of the polymer chains, which in turn affects the charge transport properties.
While specific device performance data for poly(3-bromo-2-fluoroaniline) is not yet widely available in the literature, the properties of similar halogenated polyanilines suggest that it would be a promising candidate for an HTL in OLEDs. The expected conductivity of such polymers is in the semiconductor range.[4]
Expected Properties of Poly(3-bromo-2-fluoroaniline):
| Property | Expected Range/Value | Significance in OLEDs |
| Conductivity | 10⁻⁵ to 10⁻³ S/cm | Sufficient for efficient hole transport. |
| HOMO Energy Level | -5.0 to -5.5 eV | Facilitates efficient hole injection from standard anodes like ITO. |
| Optical Band Gap | 2.5 to 3.0 eV | Should be wide enough to be transparent in the visible region of the emitted light. |
| Thermal Stability (Td5) | > 300 °C | Ensures stability during device operation and fabrication processes. |
Conclusion and Future Outlook
This compound stands out as a valuable and versatile precursor for the synthesis of advanced functional materials. The straightforward and high-yielding conversion to 3-bromo-2-fluoroaniline provides a key monomer for the creation of novel conducting polymers. The resulting poly(3-bromo-2-fluoroaniline) is a promising candidate for applications in organic electronics, particularly as a hole-transporting material in OLEDs, owing to the anticipated beneficial effects of the bromo and fluoro substituents on its electronic and physical properties.
Further research is warranted to fully explore the potential of this polymer, including detailed studies of its charge transport characteristics and its performance in fabricated OLED devices. The synthetic protocols and foundational knowledge presented in this guide offer a solid starting point for researchers and scientists to harness the potential of this compound in the ongoing quest for next-generation electronic materials.
References
- Shabeeb, G. M., & Abdulelah, H. (2024). SYNTHESIS OF POLY ORTHO BROMO ANILINE AND STUDY ITS APPLICATION. International Journal Multidisciplinary, 1(2), 95-104.
-
MDPI. (2021). Application of Polyaniline for Flexible Semiconductors. Retrieved January 30, 2026, from [Link]
- Yoo, S. J., Park, J. H., Kim, J. H., Ju, B.-K., & Kim, J. (2009). Organic light-emitting diode with polyaniline-poly(styrene sulfonate) as a hole injection layer. Journal of Applied Polymer Science, 113(5), 3192-3197.
-
What are the properties and reactions of this compound? - FAQ. (n.d.). Retrieved January 30, 2026, from [Link]
-
Neliti. (2024). SYNTHESIS OF POLY ORTHO BROMO ANILINE AND STUDY ITS APPLICATION. Retrieved January 30, 2026, from [Link]
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Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of 3-Bromo-2-fluoronitrobenzene
Introduction: The Strategic Importance of 3-Bromo-2-fluoronitrobenzene in Modern Drug Discovery
This compound and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules.[1][2] Their unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group on a benzene ring, provides a versatile scaffold for medicinal chemists. This arrangement allows for selective functionalization through various chemical transformations, making it a valuable building block in the development of novel therapeutics, particularly in the realms of oncology and cardiovascular medicine.[1][3] For instance, this compound is a key precursor in the synthesis of certain anticancer drugs and the antihypertensive agent Azilsartan.[1]
The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges that necessitate a thorough understanding of the reaction mechanisms, process safety, and optimization of reaction conditions. This guide provides a detailed protocol and critical insights for the successful scale-up of this compound synthesis, aimed at researchers, scientists, and professionals in drug development.
Synthetic Strategy: A Multi-Step Approach to this compound
Several synthetic routes to this compound have been explored. A common laboratory-scale method involves the fluorination of 3-bromo-2-chloronitrobenzene using expensive reagents like KF and CsF, which often results in low purity and is not economically viable for industrial production.[1] A more practical and scalable approach, which will be the focus of this guide, involves a four-step synthesis starting from o-bromoaniline.[1] This method utilizes readily available and cost-effective starting materials and reagents, making it suitable for large-scale manufacturing.
The overall synthetic pathway is as follows:
Caption: Multi-step synthesis of this compound.
Critical Considerations for Scale-Up Synthesis
Scaling up any chemical synthesis requires careful consideration of various factors to ensure safety, efficiency, and reproducibility. The synthesis of this compound involves highly exothermic and potentially hazardous reactions, making a thorough risk assessment paramount.[4][5]
Thermal Hazard and Temperature Control
Nitration reactions are notoriously exothermic and can lead to thermal runaway if not properly controlled.[6] The reaction of N-(2-bromophenyl)acetamide with nitric acid must be conducted with precise temperature management.[1][5]
-
Recommendation: The dropwise addition of the nitrating agent (fuming nitric acid in an acetic acid solution) should be performed at a controlled temperature, typically between -10°C and 10°C.[1] A reliable cooling system is essential for large-scale reactors to dissipate the heat generated during the reaction.[6] Continuous monitoring of the internal reaction temperature is crucial.[7]
Reagent Handling and Safety
The use of corrosive and toxic reagents like fuming nitric acid necessitates strict safety protocols.[5]
-
Recommendation: All manipulations involving fuming nitric acid should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[5] Emergency preparedness, including access to safety showers and eyewash stations, is mandatory.
Solvent Selection
The choice of solvent is critical for reaction efficiency, product purity, and process safety.
-
Recommendation: For the acetylation step, chlorinated solvents like dichloromethane or 1,2-dichloroethane are effective.[1] However, due to their toxicity, alternative solvents should be considered if possible. For recrystallization, alkanes such as n-heptane or cyclohexane are suitable for purifying the intermediate N-(2-bromophenyl)acetamide.[1] When scaling up, it is advisable to avoid highly volatile solvents with low boiling points to minimize fire and explosion hazards.[4]
Process Analytical Technology (PAT)
Implementing in-process monitoring can provide real-time data on reaction progress, ensuring optimal yield and purity while minimizing batch failures.
-
Recommendation: Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to monitor the consumption of starting materials and the formation of intermediates and the final product. This allows for precise determination of reaction endpoints and can help identify the formation of any significant impurities.
Detailed Scale-Up Protocol
This protocol outlines the four-step synthesis of this compound, with detailed explanations for each stage.
Step 1: Acetylation of o-Bromoaniline
Reaction: o-Bromoaniline is reacted with acetyl chloride in the presence of a base to form N-(2-bromophenyl)acetamide.
Causality: The acetylation step protects the amino group, preventing unwanted side reactions during the subsequent nitration step. The acetyl group is a moderately activating group, which helps to direct the incoming nitro group to the desired position.
Protocol:
-
To a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add o-bromoaniline and an appropriate organic solvent (e.g., dichloromethane).
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add a base, such as triethylamine, to the reaction mixture.[1]
-
Add acetyl chloride dropwise via the addition funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude N-(2-bromophenyl)acetamide from a suitable solvent like n-heptane to achieve high purity.[1]
Step 2: Nitration of N-(2-bromophenyl)acetamide
Reaction: N-(2-bromophenyl)acetamide is nitrated using fuming nitric acid to yield N-(2-bromo-6-nitrophenyl)acetamide.
Causality: The nitronium ion (NO₂⁺), generated from nitric acid, acts as the electrophile in this electrophilic aromatic substitution reaction. The acetylamino group directs the nitration to the ortho and para positions. Due to steric hindrance from the bromine atom, the primary product is the 6-nitro isomer.
Protocol:
-
In a separate vessel, prepare the nitrating mixture by carefully adding fuming nitric acid (mass percentage concentration of not less than 90%) to acetic acid while cooling in an ice-salt bath.[1]
-
Charge the reactor with N-(2-bromophenyl)acetamide and acetic acid.
-
Cool the reactor contents to -10°C to 0°C.
-
Slowly add the pre-cooled nitrating mixture dropwise, ensuring the internal temperature does not exceed 10°C.[1]
-
After the addition, stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by HPLC.
-
Upon completion, carefully pour the reaction mixture into a vessel containing ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and dry the product under vacuum.
Step 3: Hydrolysis of N-(2-bromo-6-nitrophenyl)acetamide
Reaction: The acetyl group of N-(2-bromo-6-nitrophenyl)acetamide is removed by acid-catalyzed hydrolysis to give 2-Bromo-6-nitroaniline.
Causality: The acidic conditions protonate the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the amide bond.
Protocol:
-
Charge the reactor with N-(2-bromo-6-nitrophenyl)acetamide and an aqueous acid solution (e.g., hydrochloric acid or sulfuric acid).[1]
-
Heat the mixture to reflux (typically 80-100°C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.
-
Neutralize the mixture carefully with a base (e.g., sodium hydroxide solution) to a pH of ~7.
-
Filter the precipitated solid, wash with cold water, and dry to obtain 2-Bromo-6-nitroaniline.
Step 4: Diazotization and Fluorination of 2-Bromo-6-nitroaniline
Reaction: 2-Bromo-6-nitroaniline undergoes diazotization followed by a Schiemann-type reaction to yield the final product, this compound.
Causality: The primary aromatic amine is converted to a diazonium salt using a nitrite source in the presence of a fluoride source. The diazonium salt is then thermally decomposed to introduce the fluorine atom onto the aromatic ring.
Protocol:
-
To a suitable reactor, add 2-bromo-6-nitroaniline, a fluoride source (e.g., HBF₄ or a combination of a fluoride salt and acid), and a nitro compound.[1]
-
Cool the mixture to 0-5°C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the diazonium salt intermediate.
-
Slowly heat the reaction mixture to induce the decomposition of the diazonium salt, which is typically accompanied by the evolution of nitrogen gas. The exact temperature will depend on the specific reagents used.
-
After the gas evolution ceases, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
Data Presentation: Reaction Parameters and Product Specifications
Table 1: Key Reaction Parameters for Scale-Up Synthesis
| Step | Reaction | Key Reagents | Molar Ratio (Starting Material:Reagent) | Temperature (°C) | Typical Yield (%) |
| 1 | Acetylation | Acetyl Chloride, Triethylamine | 1 : 1.1 : 1.2 | 0-10 | 90-95 |
| 2 | Nitration | Fuming Nitric Acid, Acetic Acid | 1 : 1.2 | -10 to 10 | 85-90 |
| 3 | Hydrolysis | Sulfuric Acid | 1 : excess | 80-100 | 90-95 |
| 4 | Diazotization/Fluorination | NaNO₂, Fluoride Source | 1 : 1.1 | 0-5 (diazotization) | 70-80 |
Table 2: Analytical Specifications for this compound
| Parameter | Specification | Analytical Method |
| Appearance | Pale-yellow to yellow or red-brown solid or liquid | Visual |
| Purity | ≥ 98% | GC/HPLC |
| Melting Point | 29-31°C | Melting Point Apparatus |
| Molecular Formula | C₆H₃BrFNO₂ | Elemental Analysis |
| Molecular Weight | 220.00 g/mol | Mass Spectrometry |
Workflow and Safety Visualization
Caption: Scale-up workflow with critical control points.
Conclusion
The scale-up synthesis of this compound is a challenging yet rewarding process that provides a crucial intermediate for the pharmaceutical industry. By understanding the underlying chemistry, implementing robust process controls, and adhering to strict safety protocols, particularly for the nitration and diazotization steps, it is possible to achieve a safe, efficient, and reproducible manufacturing process. The detailed protocol and considerations outlined in this guide serve as a comprehensive resource for scientists and engineers involved in the large-scale production of this important molecule.
References
- CN110305018A - A kind of preparation method of this compound - Google Patents.
-
Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchGate. Available at: [Link]
-
Scale-up Reactions - Division of Research Safety - University of Illinois. Available at: [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Available at: [Link]
- CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents.
-
Synthesis of meta-bromonitrobenzene - PrepChem.com. Available at: [Link]
-
Benzene, 1-bromo-3-nitro - Organic Syntheses Procedure. Available at: [Link]
-
Aryl halide - Wikipedia. Available at: [Link]
-
What are the properties and reactions of this compound? - FAQ. Available at: [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids - ACS Publications. Available at: [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF - ResearchGate. Available at: [Link]
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. Available at: [Link]
Sources
- 1. CN110305018A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 4. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Palladium Mitigation for Functionalized Nitroarenes
Core Directive & Technical Overview
The Challenge: 3-Bromo-2-fluoronitrobenzene presents a unique "double-edged sword" in process chemistry. While the electron-deficient ring facilitates oxidative addition in cross-couplings (Suzuki, Buchwald), it also renders the molecule highly susceptible to Nucleophilic Aromatic Substitution (SnAr) .
The Critical Failure Point: Standard palladium scavengers often contain amine functionalities (e.g., Ethylenediamine, Triamine). In this specific substrate, the fluorine atom is activated by the ortho-nitro group. Using amine-based scavengers will likely displace the fluorine atom, generating an impurity rather than purifying the product.
This guide provides a self-validating workflow to remove Palladium (Pd) to <10 ppm (ICH Q3D limits) without compromising the integrity of the C-F bond.
Scavenger Selection: The "Safety First" Protocol
WARNING: Do not use standard "Universal" scavenger kits without verifying functional group compatibility.
Recommended Scavengers
| Scavenger Type | Functional Group | Mechanism | Compatibility Rating | Rationale |
| Si-Thiol | Mercaptopropyl | S-Pd coordination | High | Thiols are soft nucleophiles; high affinity for Pd(II) and Pd(0) without attacking the activated C-F bond under neutral conditions. |
| Si-DMT | Dimercaptotriazine | Chelation | High | Excellent for removing Pd(0) colloids. Non-basic backbone prevents SnAr side reactions. |
| Activated Carbon | C (High Surface Area) | Adsorption | Medium | Effective, but non-selective. May adsorb the nitroarene product, reducing yield. Requires filtration optimization. |
| Si-Triamine | Diethylenetriamine | N-Pd coordination | CRITICAL FAILURE | DO NOT USE. The primary amines will displace the fluorine (SnAr), creating an aniline impurity. |
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision process for selecting the correct scavenging method based on the reaction mixture's state.
Caption: Decision tree prioritizing C-F bond stability. Amine-based scavengers are explicitly flagged as a critical failure path.
Troubleshooting Guide (Q&A Format)
Issue 1: "My product purity dropped after scavenging."
User Report: "I treated the reaction mixture with a standard diamine silica scavenger. The Pd levels dropped, but HPLC shows a new impurity at RRT 0.85."
Root Cause Analysis: You likely used a scavenger containing primary or secondary amines (e.g., Si-DIA, Si-Triamine). The this compound scaffold is highly electrophilic. The amine scavenger attacked the C-F bond, displacing the fluorine to form an aniline derivative (SnAr reaction).
Corrective Action:
-
Immediate: Switch to Si-Thiol or Si-DMT . These sulfur-based scavengers are nucleophilic toward soft metals (Pd) but not basic enough to attack the nitroarene ring.
-
Protocol:
-
Load: 4 equivalents of Si-Thiol relative to residual Pd.
-
Temp: 50°C (Do not exceed 60°C to minimize thermal degradation).
-
Time: 1-4 hours.
-
Issue 2: "Pd levels are plateauing at 50-100 ppm."
User Report: "I am using Si-Thiol, but I cannot get the Pd concentration below 50 ppm. The solution is dark."
Root Cause Analysis: This suggests the presence of Colloidal Pd(0) (nanoparticles) rather than soluble Pd(II) complexes. Thiol ligands coordinate well with soluble Pd but may struggle to capture large Pd clusters if they are not accessible.
Corrective Action:
-
Oxidative Spiking: Add a mild oxidant (e.g., open the vessel to air or add trace tert-butyl hydroperoxide) to oxidize Pd(0) to Pd(II), which binds more tightly to the silica.
-
Hybrid Approach: Use a 1:1 mixture of Si-Thiol and Activated Carbon . The carbon physically adsorbs the colloids, while the silica captures the soluble species.
Issue 3: "The scavenger is clogging my filter."
User Report: "Filtration takes hours. The fines are blocking the frit."
Root Cause Analysis: Nitroarenes are often crystalline. If the scavenging is done at room temperature, the product might be crystallizing along with the scavenger, or the silica fines are swelling in polar aprotic solvents (like DMSO or DMF).
Corrective Action:
-
Hot Filtration: Conduct the scavenging and filtration at 50-60°C. This ensures the product remains soluble while the scavenger remains solid.
-
Filter Aid: Use a pad of Celite® (diatomaceous earth) on top of the filter frit.
-
Solvent Check: If using DMF, ensure the silica type is compatible (some polymer-based scavengers swell; silica-based are generally stable).
Experimental Protocol: Batch Scavenging
Objective: Reduce Pd from ~1000 ppm to <20 ppm in 10g of crude this compound.
Reagents:
-
Crude Reaction Mixture (in Toluene or THF)
-
Scavenger: SiliaMetS® Thiol (Si-Thiol)
-
Filter Aid: Celite® 545
Step-by-Step:
-
Assessment: Take a 1 mL aliquot of the crude mixture. Measure initial Pd content via ICP-MS (or XRF for a quick screen).
-
Calculation: Calculate the amount of scavenger needed.
-
Formula:
-
Standard: Use 4 equivalents. If crude has 100 mg Pd, and scavenger loading is 1.2 mmol/g, use ~3.0 g of scavenger.
-
-
Addition: Add Si-Thiol to the reaction vessel.
-
Incubation: Stir at 50°C for 4 hours .
-
Note: Higher temperatures improve kinetics but increase risk of side reactions. Do not boil.
-
-
Filtration:
-
Prepare a sintered glass funnel with a 1 cm pad of Celite.
-
Filter the mixture while warm (to prevent product precipitation).
-
Wash the cake with 2 bed volumes of warm solvent.
-
-
Validation: Evaporate a small sample of the filtrate and analyze via ICP-MS.
Regulatory Reference Data (ICH Q3D)
When synthesizing APIs, adherence to ICH Q3D is mandatory. Palladium is a Class 2B impurity.[1]
| Administration Route | Permitted Daily Exposure (PDE) | Concentration Limit (Option 1)* |
| Oral | 100 µ g/day | 10 ppm |
| Parenteral (IV) | 10 µ g/day | 1 ppm |
| Inhalation | 1 µ g/day | 0.1 ppm |
*Option 1 assumes a max daily dose of 10g of drug product. If the dose is lower, higher ppm limits may be calculated (Option 2).
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Available at: [Link]
- Nucleophilic Aromatic Substitution of Fluoronitrobenzenes.Journal of Organic Chemistry. Specific reactivity profiles of ortho-fluoronitrobenzenes.
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
Sources
Technical Support Center: Selective Hydrogenation of 3-Bromo-2-fluoronitrobenzene
Welcome to the technical support center for the selective catalytic hydrogenation of 3-Bromo-2-fluoronitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize 3-Bromo-2-fluoroaniline, a valuable building block, while navigating the significant challenge of undesired hydrodehalogenation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you achieve high selectivity and yield in your reactions.
Troubleshooting Guide: Preventing Hydrodehalogenation
The primary challenge in the reduction of this compound is the cleavage of the carbon-bromine (C-Br) and, to a lesser extent, the carbon-fluorine (C-F) bonds. The following table outlines common issues, their root causes, and scientifically-grounded solutions.
| Problem / Symptom | Potential Root Cause(s) | Recommended Solution & Rationale |
| High levels of 2-fluoroaniline byproduct | Catalyst Choice: Palladium (Pd) catalysts are highly active for both nitro group reduction and hydrodehalogenation, particularly for C-Br bonds.[1] | Switch to a Platinum-based catalyst. Platinum (Pt) generally exhibits higher selectivity for the nitro group over halogen cleavage.[2] Pt/Fe₂O₃ nanocomposites have shown exceptional ability to completely suppress dehalogenation.[2][3] |
| Significant loss of both Bromine and Fluorine | Harsh Reaction Conditions: High hydrogen pressure and/or high temperature accelerate the rate of all hydrogenation reactions, including the undesired hydrodehalogenation.[4] | Optimize reaction conditions. Reduce hydrogen pressure (start at 1-5 bar) and lower the temperature (e.g., 25-50°C). Milder conditions favor the kinetically more facile nitro reduction over the thermodynamically demanding C-X bond cleavage. |
| Reaction stalls or shows low conversion | Catalyst Deactivation: The hydrobromic acid (HBr) generated as a byproduct of dehalogenation can poison the catalyst surface, inhibiting its activity.[5] | Add a non-nucleophilic base or buffer. A stoichiometric amount of a weak base like MgO or a buffer system can neutralize the acid generated, protecting the catalyst.[6] Be cautious, as strong bases can sometimes promote dehalogenation under different mechanisms.[7] |
| Inconsistent selectivity between batches | Catalyst Support Effects: The support material is not inert and interacts with the metal nanoparticles (metal-support interaction), affecting their electronic properties and, consequently, their selectivity.[8] | Use a catalyst with a well-defined support. Supports like iron oxides or specific functionalized carbons can donate electron density to the metal, making it less electrophilic and less prone to oxidative addition into the C-X bond.[3][9] |
| Low to moderate dehalogenation still observed | Overly Active Catalyst Sites: Highly active sites on the catalyst surface can promote the non-selective hydrogenolysis of the C-Br bond. | Introduce a selective poison/modifier. Additives like morpholine, thiophene derivatives, or triphenylphosphite can be added in small quantities.[6] These molecules preferentially adsorb to the most active sites responsible for dehalogenation, "calming" the catalyst and improving selectivity for nitro reduction. |
Visualizing the Reaction Pathways
To effectively troubleshoot, it is crucial to visualize the competing reactions. The desired pathway is the selective reduction of the nitro group, while the undesired pathways involve the cleavage of one or both carbon-halogen bonds.
Caption: Competing reaction pathways in the hydrogenation of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the C-Br bond so much more susceptible to cleavage than the C-F bond?
The susceptibility to hydrodehalogenation follows the trend C-I > C-Br > C-Cl > C-F. This is directly related to the bond dissociation energy. The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-F bond (approx. 485 kJ/mol), making it much easier to break under catalytic hydrogenation conditions. While hydrodebromination is the primary concern, hydrodefluorination can still occur under forcing conditions like high temperatures or with exceptionally active catalysts.[10]
Q2: How do catalyst modifiers like morpholine or sulfur compounds work?
These compounds act as "selective poisons" or "promoters". Heterogeneous catalyst surfaces are not uniform; they have sites with varying activities.[11] The hydrodehalogenation reaction often occurs on different, more active sites than the desired nitro reduction. Modifiers like morpholine preferentially adsorb onto these highly active "hydrogenolysis" sites, blocking them without significantly affecting the sites responsible for hydrogenating the nitro group. This effectively tunes the catalyst's selectivity towards the desired product.[6][12]
Q3: Can I use a chemical reductant instead of catalytic hydrogenation to avoid this issue?
Yes, stoichiometric chemical reductants can be an excellent alternative. Reagents like stannous chloride (SnCl₂) in an acidic medium or iron powder in acetic acid are commonly used to reduce nitro groups without affecting aryl halides.[13] These methods avoid the use of hydrogen gas and heterogeneous catalysts, thereby circumventing the hydrodehalogenation side reaction entirely. However, they often generate significant metal waste, making catalytic routes more desirable for large-scale, green chemistry applications.[13]
Q4: What is the mechanistic reason that electron-rich catalysts suppress dehalogenation?
The catalytic hydrodehalogenation of aryl halides on metals like Palladium often proceeds via an oxidative addition mechanism.[1] In this step, the electron-poor metal center inserts itself into the carbon-halogen bond. When the metal catalyst's electron density is increased (e.g., through interaction with an electron-donating support like iron oxide), it becomes a poorer electrophile.[9] This disfavors the oxidative addition step required for C-X bond cleavage. Concurrently, these electron-rich metals can be more effective at activating the nitro group, thus shifting the reaction's selectivity in the desired direction.[9]
Q5: How should I approach optimizing a problematic reaction?
A systematic approach is key. Use the following workflow to diagnose and solve issues with selectivity.
Caption: A systematic workflow for troubleshooting and optimizing the selective hydrogenation.
Recommended Experimental Protocol
This protocol is designed to maximize the yield of 3-Bromo-2-fluoroaniline by suppressing hydrodehalogenation through catalyst choice and the use of a modifier.
Objective: To selectively reduce the nitro group of this compound using a modified Platinum on carbon catalyst.
Materials:
-
This compound (1.0 eq)
-
5% Platinum on Carbon (Pt/C) catalyst (1-2 mol%)
-
Morpholine (Modifier, 1.5 mol%)
-
Ethanol or Ethyl Acetate (Solvent)
-
Hydrogen gas (H₂)
-
Parr-type hydrogenation apparatus or a three-neck flask with a hydrogen balloon
-
Standard laboratory glassware and filtration equipment (Celite)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged with an inert gas (Nitrogen or Argon).
-
Charging the Reactor: To the vessel, add this compound (1.0 eq) and the solvent (e.g., Ethanol, approx. 10-20 mL per gram of substrate).
-
Modifier Addition: Add morpholine (1.5 mol% relative to the substrate) to the solution and stir for 2-3 minutes to ensure it is well-mixed. The morpholine will act as a selective inhibitor for the dehalogenation reaction.[6]
-
Catalyst Addition: Carefully add the 5% Pt/C catalyst (1-2 mol%) to the reaction mixture under a positive pressure of inert gas to prevent exposure to air.
-
Hydrogenation:
-
Seal the reaction vessel.
-
Purge the vessel several times by evacuating and backfilling with hydrogen gas to remove all air and inert gas.
-
Pressurize the vessel with hydrogen to the target pressure (recommended start: 2 bar / ~30 psi).
-
Begin vigorous stirring and maintain a constant temperature (recommended start: 30°C).
-
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by taking small aliquots for analysis by TLC, GC, or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the crude 3-Bromo-2-fluoroaniline.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure if necessary.
References
-
Cenini, S., & Ragaini, F. (2009). Catalytic Reductive Carbonylation of Organic Nitro Compounds. Springer Science & Business Media. [Link]
-
Xiao, C., et al. (2012). Selective Hydrogenation of Halonitrobenzenes. Bentham Science Publishers. [Link]
-
Metabroad. (n.d.). What are the properties and reactions of this compound?. Metabroad FAQ. [Link]
-
The Organic Chemistry Tutor. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. YouTube. [Link]
-
Körner, T., et al. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]
-
Fülöp, F., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]
-
Xiao, C., et al. (2012). Selective Hydrogenation of Halonitrobenzenes. ResearchGate. [Link]
-
Haber, J., & Pamin, K. (2001). Catalytic hydrogenation of aromatic halonitro compounds. ResearchGate. [Link]
-
Wang, A., & Li, J. (2019). Selective Hydrogenation over Supported Metal Catalysts: From Nanoparticles to Single Atoms. Chemical Reviews. [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]
- Horn, D. (1990). Hydrogenation of halonitrobenzenes without dehalogenation.
-
Echeverría, J., et al. (2019). Catalysts Supported on Carbon Materials for the Selective Hydrogenation of Citral. MDPI. [Link]
-
Chen, J., et al. (2024). Generation of Hydrides or Hydrogen Radicals for Hydrodehalogenation and Deuterodehalogenation of gem-Dihaloalkenes. CCS Chemistry. [Link]
-
Sassykova, L. R., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate. [Link]
-
Liang, Z., et al. (2019). Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. MDPI. [Link]
-
Key, C. G., & Dolfing, J. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. PMC - NIH. [Link]
-
Monguchi, Y., & Sajiki, H. (2013). 1.12 Catalytic Hydrodehalogenation Reactions. ResearchGate. [Link]
-
Wang, H., et al. (2023). Boosting selective hydrogenation through hydrogen spillover on supported-metal catalysts at room temperature. ResearchGate. [Link]
-
Peterson, M. A., & Tupy, M. J. (2009). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. [Link]
-
Wikipedia. (n.d.). Catalysis. Wikipedia. [Link]
-
Organic Syntheses Procedure. (n.d.). Benzene, 1-bromo-3-nitro. Organic Syntheses. [Link]
-
Sciencemadness Discussion Board. (2016). Defluorodation(?) of substituted fuorobenzenes to benzenes. Sciencemadness. [Link]
-
Arnold, F. H., et al. (2023). Engineering fluoroacetate dehalogenase by growth-based selections to degrade non-natural organofluorides. bioRxiv. [Link]
-
Prosser, G., et al. (2009). Steady-state and stopped-flow kinetic studies of three Escherichia coli NfsB mutants with enhanced activity for the prodrug CB1954. PubMed. [Link]
-
Sankar, M. (2021). Role of the Support in my Career and in Catalysis. YouTube. [Link]
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- 13. Page loading... [guidechem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 3-Bromo-2-fluoronitrobenzene
For researchers, synthetic chemists, and professionals in drug development, the unambiguous characterization of chemical intermediates is not merely a procedural step; it is the bedrock of reproducible science and product safety. 3-Bromo-2-fluoronitrobenzene (CAS: 58534-94-4), a key building block in the synthesis of complex molecules, presents a unique analytical challenge due to its specific substitution pattern.[1][2] Its molecular formula is C₆H₃BrFNO₂, with a molecular weight of approximately 220.00 g/mol .[3][4]
This guide provides an in-depth comparison of the essential analytical techniques required for the comprehensive structural elucidation and purity assessment of this compound. We will move beyond simple data reporting to explore the causality behind methodological choices, ensuring each analytical step serves as part of a self-validating workflow.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust characterization strategy relies on the synergistic application of multiple orthogonal techniques. For a substituted aromatic compound like this compound, the primary analytical pillars are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational (Infrared) Spectroscopy, and Chromatography.
The logical flow of this characterization is designed for progressive and confirmatory analysis. It begins with confirming the molecular mass and elemental composition, proceeds to the definitive mapping of the atomic framework, and concludes with a quantitative assessment of purity.
Caption: Integrated workflow for the comprehensive characterization of a chemical entity.
Mass Spectrometry: The First Confirmation
Mass spectrometry (MS) serves as the initial and indispensable tool for confirming the molecular weight of the target compound. For a volatile and thermally stable molecule like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method, providing both separation from potential impurities and structural information.[5]
The Rationale for EI-MS
Electron Ionization (EI) is the chosen method due to its ability to generate a distinct molecular ion (M⁺•) and a reproducible fragmentation pattern, which acts as a molecular fingerprint. The most critical diagnostic feature for this molecule is the isotopic pattern of bromine. Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[6] Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") of nearly equal intensity, separated by 2 m/z units. This provides an immediate and powerful validation of the presence of bromine in the molecule and its fragments.
Predicted Mass Spectrometry Data
The table below outlines the expected key fragments for this compound upon electron ionization.
| m/z (Predicted) | Proposed Fragment Ion | Interpretation & Causality |
| 221/219 | [C₆H₃⁷⁹BrFNO₂]⁺• / [C₆H₃⁸¹BrFNO₂]⁺• | Molecular Ion (M⁺•) . The presence of this doublet confirms the molecular weight and the presence of one bromine atom. |
| 173/171 | [C₆H₃⁷⁹BrFO]⁺• / [C₆H₃⁸¹BrFO]⁺• | Loss of NO. A common fragmentation pathway for nitroaromatic compounds. |
| 156/154 | [C₆H₃⁷⁹BrF]⁺• / [C₆H₃⁸¹BrF]⁺• | Loss of NO₂. This radical loss from the molecular ion is a highly characteristic fragmentation for nitrobenzenes. |
| 75 | [C₅H₃F]⁺ | Loss of Br and CNO₂ from the parent ion, indicating the core fluorophenyl ring structure. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: A standard GC-MS system equipped with an EI source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is an excellent choice for resolving aromatic isomers.[7]
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-300 m/z.
-
Source Temperature: 230°C.
-
-
Data Validation: Confirm the presence of the M⁺• isotopic doublet at m/z 219/221 with an approximate 1:1 intensity ratio. Verify the key fragment ions as predicted.
Caption: Step-by-step workflow for a typical GC-MS analysis.
NMR Spectroscopy: The Definitive Structural Blueprint
While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise connectivity and chemical environment of those atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural confirmation.
The Rationale for Multi-Nuclear NMR
-
¹H NMR: Provides information on the number, environment, and connectivity of the aromatic protons. The coupling constants (J-values) between adjacent protons and between protons and the fluorine atom are diagnostic.
-
¹³C NMR: Reveals the number of unique carbon environments. The strong electronegativity of the F and NO₂ groups will cause significant downfield shifts for the carbons they are attached to.
-
¹⁹F NMR: Directly observes the fluorine nucleus. The coupling of the fluorine to adjacent protons provides definitive proof of its position relative to the protons on the aromatic ring.[8]
Predicted NMR Data (in CDCl₃)
The substituents (Br, F, NO₂) exert predictable electronic effects (inductive and resonance) that influence the chemical shifts of the aromatic protons and carbons.
| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling (J, Hz) | Rationale |
| ¹H NMR | ~7.8-8.0 | ddd | J(H-H) ≈ 8, J(H-F) ≈ 6, J(H-H) ≈ 1.5 | Proton ortho to Nitro group (H6) |
| ~7.6-7.7 | t | J(H-H) ≈ 8 | Proton para to Fluoro group (H4) | |
| ~7.3-7.4 | ddd | J(H-H) ≈ 8, J(H-F) ≈ 9, J(H-H) ≈ 1.5 | Proton ortho to Fluoro group (H5) | |
| ¹³C NMR | ~155-160 | d (J ≈ 250 Hz) | ¹J(C-F) | Carbon attached to Fluorine (C2) |
| ~135-140 | s | - | Carbon attached to Nitro group (C1) | |
| ~130-135 | d | ³J(C-F) | Aromatic CH | |
| ~125-130 | d | ⁴J(C-F) | Aromatic CH | |
| ~120-125 | d | ²J(C-F) | Aromatic CH | |
| ~115-120 | d (J ≈ 20 Hz) | ²J(C-F) | Carbon attached to Bromine (C3) | |
| ¹⁹F NMR | ~(-110)-(-120) | m | - | Fluorine nucleus coupled to H5 and H6 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 15-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a PENDANT or APT pulse sequence to aid in distinguishing CH from quaternary carbons).
-
¹⁹F Acquisition: Acquire a proton-coupled fluorine spectrum.
-
Data Validation: The structure is confirmed if the observed chemical shifts, multiplicities, and coupling constants match the predicted pattern, particularly the key H-F and C-F couplings.
Vibrational Spectroscopy (FTIR): Functional Group Fingerprinting
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. It is an excellent complementary technique to NMR and MS.[9]
The Rationale for FTIR
The covalent bonds within a molecule vibrate at specific frequencies. The nitro (NO₂), carbon-fluorine (C-F), and carbon-bromine (C-Br) bonds, along with the aromatic ring itself, have characteristic absorption bands in the infrared spectrum.[10] Observing these bands provides strong evidence for the presence of these functionalities.
Predicted FTIR Data
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| ~1530-1550 | Asymmetric NO₂ Stretch | A strong and highly characteristic absorption for aromatic nitro compounds. |
| ~1340-1360 | Symmetric NO₂ Stretch | The second key band confirming the nitro group. |
| ~3050-3100 | Aromatic C-H Stretch | Indicates the presence of protons on the benzene ring. |
| ~1450-1600 | Aromatic C=C Stretch | Multiple bands confirming the aromatic skeleton. |
| ~1200-1250 | C-F Stretch | A strong band indicative of the aryl-fluoride bond. |
| ~550-650 | C-Br Stretch | A lower frequency band confirming the presence of the carbon-bromine bond. |
Chromatographic Analysis: Quantifying Purity
While spectroscopic methods confirm identity, chromatography is the gold standard for assessing purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed.[11]
The Rationale for HPLC-UV
HPLC is highly versatile and is the workhorse for purity analysis in the pharmaceutical industry.[12] this compound contains a nitroaromatic chromophore, making it strongly absorbent in the ultraviolet (UV) region and thus highly suitable for detection with a UV detector. A reversed-phase method provides excellent separation for non-polar to moderately polar compounds.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in acetonitrile. Dilute to 0.1 mg/mL with the mobile phase.
-
Instrumentation: An HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Data Validation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically required for use as a synthetic intermediate.
Conclusion: A Synthesis of Evidence
The robust characterization of this compound is achieved not by a single measurement, but by the thoughtful integration of orthogonal analytical techniques. Mass spectrometry provides the initial molecular weight confirmation, validated by the unique isotopic signature of bromine. Multi-nuclear NMR spectroscopy delivers the definitive, non-negotiable proof of the 3-bromo-2-fluoro substitution pattern. FTIR offers rapid confirmation of essential functional groups, while chromatography provides the final quantitative measure of purity.
By following this multi-technique, self-validating workflow, researchers can proceed with confidence, knowing their starting material is precisely what it purports to be, ensuring the integrity and reproducibility of their subsequent scientific endeavors.
References
-
BioChemPartner. (n.d.). 58534-94-4 | this compound. Retrieved February 10, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved February 10, 2026, from [Link]
-
SpectraBase. (n.d.). 3-Bromo-4-fluoro-1-nitrobenzene. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene. Retrieved February 10, 2026, from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-2-fluorobenzonitrile. Retrieved February 10, 2026, from [Link]
-
Fluoropharm. (n.d.). 58534-94-4 | this compound. Retrieved February 10, 2026, from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 58534-94-4. Retrieved February 10, 2026, from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-2-nitro-. In NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-3-nitro-. In NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]
-
U.S. Environmental Protection Agency. (1994). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved February 10, 2026, from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-2-nitro- (IR Spectrum). In NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]
-
University of Lethbridge. (2018). Topic 3: Mass Spectrometry (MS). Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). 1-Bromo-2-nitrobenzene. Retrieved February 10, 2026, from [Link]
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved February 10, 2026, from [Link]
-
Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved February 10, 2026, from [Link]
Sources
- 1. This compound CAS#: 58534-94-4 [m.chemicalbook.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. epa.gov [epa.gov]
- 8. magritek.com [magritek.com]
- 9. Benzene, 1-bromo-3-nitro- [webbook.nist.gov]
- 10. 1-Bromo-2-nitrobenzene | C6H4BrNO2 | CID 11341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Comparative Guide: 3-Bromo-2-fluoronitrobenzene vs. 2-Bromo-3-fluoronitrobenzene in Suzuki Coupling
Executive Summary
This guide compares the reactivity profiles of two structural isomers: 3-Bromo-2-fluoronitrobenzene and 2-Bromo-3-fluoronitrobenzene . While differing only in the position of the halogen atoms relative to the nitro group, they present diametrically opposed challenges in Palladium-catalyzed Suzuki-Miyaura cross-coupling.
-
This compound: Presents a Chemoselectivity Challenge . The fluorine atom is highly activated for Nucleophilic Aromatic Substitution (
), leading to side reactions with bases. -
2-Bromo-3-fluoronitrobenzene: Presents a Steric Challenge . The bromine atom is sterically crowded ("sandwiched") between the nitro and fluoro groups, inhibiting oxidative addition.
Structural & Electronic Analysis
The behavior of these substrates is dictated by the Ortho-Effect and Steric Crowding .
This compound (The Trap)
-
Structure: The Fluorine (C2) is ortho to the Nitro group (C1).
-
Electronic Effect: The strong electron-withdrawing nature of the
group (via and effects) significantly depletes electron density at the C2 position. -
Consequence: The C-F bond is highly labile. In the presence of standard Suzuki bases (e.g.,
, ), the base acts as a nucleophile, displacing the fluorine to form phenols or ethers before the Suzuki coupling can occur.
2-Bromo-3-fluoronitrobenzene (The Steric Fortress)
-
Structure: The Bromine (C2) is flanked by a Nitro group (C1) and a Fluorine (C3).
-
Steric Effect: The C-Br bond is shielded. The bulky
group twists out of plane, creating a physical barrier to the Palladium catalyst during the oxidative addition step. -
Consequence: Standard catalysts (e.g.,
) are often too bulky or insufficiently active to insert into the C-Br bond. High temperatures and specialized electron-rich, bulky ligands (Buchwald ligands) are required.
Mechanism Visualization
The following diagram illustrates the competing pathways and steric environments for both isomers.
Caption: Comparative reaction pathways. Red arrows indicate failure modes; Green arrows indicate successful coupling strategies.
Experimental Performance Comparison
The following table summarizes the operational differences required to couple these substrates successfully with phenylboronic acid.
| Feature | This compound | 2-Bromo-3-fluoronitrobenzene |
| Primary Challenge | Side Reaction ( | Low Reactivity (Sterics) |
| Catalyst Preference | Standard ( | Highly Active ( |
| Base Selection | Critical: Must be non-nucleophilic ( | Flexible ( |
| Solvent System | Anhydrous preferred (Dioxane, Toluene) | High-boiling (Dioxane/Water, Toluene/Water) |
| Temperature | Mild ( | Elevated ( |
| Typical Yield | 85-95% (with optimized base) | 70-85% (requires active ligand) |
Detailed Protocols
Protocol A: Coupling of this compound (Avoiding Defluorination)
Objective: Minimize nucleophilic attack on the C-F bond.
-
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 equiv
-
Catalyst:
(3 mol%) -
Base:
(2.0 equiv) — Note: Avoid hydroxides or alkoxides. -
Solvent: 1,4-Dioxane (anhydrous).
-
-
Procedure:
-
Charge a reaction vial with the substrate, boronic acid, base, and catalyst.[1]
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous dioxane via syringe.
-
Heat to 80°C for 4-6 hours.
-
Monitoring: Check HPLC for the disappearance of starting material. If a peak with M-Br+OH appears (phenol), the base is too strong or wet.
-
-
Workup: Dilute with EtOAc, wash with water (mildly acidic pH 5-6 to remove any traces of aniline byproducts if nitro reduction occurred), dry over
.
Protocol B: Coupling of 2-Bromo-3-fluoronitrobenzene (Overcoming Sterics)
Objective: Force oxidative addition into the hindered C-Br bond.
-
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.5 equiv (Excess required due to slower kinetics)
-
Pre-catalyst:
(2 mol%) -
Ligand: SPhos or XPhos (4-8 mol%) — Crucial for hindered substrates.
-
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1).
-
-
Procedure:
-
Workup: Filter through Celite to remove Palladium black. Concentrate and purify via column chromatography.[4]
Troubleshooting Guide
Issue: "I see a new spot, but it's not the product."
-
Scenario 1 (3-Bromo-2-fluoro): The new spot is likely the phenol (from
attack) or ether (from solvent attack, e.g., ).-
Fix: Switch to anhydrous conditions and use
or as the base.
-
-
Scenario 2 (2-Bromo-3-fluoro): The new spot is likely de-brominated starting material (hydrodehalogenation).
-
Fix: This occurs when the coupling is too slow. Increase Boronic Acid concentration and ensure the solvent is thoroughly degassed to protect the active catalyst.
-
Issue: "Reaction is stuck at 50% conversion."
-
For 2-Bromo-3-fluoro: The catalyst has likely deactivated.
-
Fix: Add a second portion of catalyst (1 mol%) and ligand after 12 hours. Ensure temperature is maintained at reflux.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Sandrock, D. L., & Molander, G. A. (2010). Synthetic Applications of Suzuki-Miyaura Cross-Coupling. Current Organic Synthesis, 7(4). (Confirming protocols for hindered nitro-arenes). Link
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. 2-Bromo-3-fluoronitrobenzene CAS#: 59255-94-6 [amp.chemicalbook.com]
- 5. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Publish Comparison Guide: Purity Analysis of Synthesized 3-Bromo-2-fluoronitrobenzene
Executive Summary: The Isomer Challenge
3-Bromo-2-fluoronitrobenzene is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antibacterial agents where the contiguous halogen/nitro substitution pattern allows for selective nucleophilic aromatic substitution (
However, its synthesis—whether via direct nitration of 1-bromo-2-fluorobenzene or the Sandmeyer route from 2-bromoaniline—inherently generates regioisomers that possess nearly identical solubilities and boiling points. Standard "purity" checks (e.g., simple HPLC area%) often fail to resolve the critical 4-nitro or 6-nitro isomers from the target 2-nitro core, leading to downstream synthetic failures.
This guide objectively compares three analytical pillars—HPLC-UV , GC-MS , and
The Impurity Landscape: Know Your Enemy
To analyze purity effectively, one must understand the origin of the impurities. The two dominant synthesis routes produce distinct impurity profiles.
| Synthesis Route | Primary Mechanism | Critical Impurities (Regioisomers) | Analytical Challenge |
| Direct Nitration | Electrophilic Aromatic Substitution on 1-bromo-2-fluorobenzene | 5-Bromo-2-fluoronitrobenzene (Para to F)2-Bromo-3-fluoronitrobenzene (Ortho to Br) | High. Isomers are chemically very similar.[1] |
| Sandmeyer | Acetylation | 4-Nitro isomer (from nitration at para-position of aniline)Phenolic byproducts (failed fluorination) | Moderate.[1] Phenols are polar and easy to separate; isomers remain difficult. |
Visualization: Impurity Origin & Analysis Workflow
Figure 1: Analytical workflow mapping impurities to the most effective detection method.
Comparative Analysis of Methods
Method A: High-Performance Liquid Chromatography (HPLC)
Best For: Quantitative purity (%), detecting polar byproducts (phenols), and routine QC.
The proximity of the bromine and nitro groups creates a "ortho-effect" that slightly twists the nitro group out of planarity, altering the dipole moment compared to the para-isomer. This subtle difference is exploitable using a high-efficiency C18 column.
Experimental Protocol (Self-Validating)
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of phenolic impurities).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
0-2 min: 30% B (Isocratic hold to separate polar phenols)
-
2-15 min: 30%
80% B (Linear gradient) -
15-20 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/nitro charge transfer).[1]
-
Validation Criterion: The resolution (
) between the main peak and the nearest isomer must be .
Pros: High precision; robust for non-volatile side products.[1] Cons: Requires reference standards for absolute identification of isomers (retention times are close).
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
Best For: Detecting unreacted starting materials (1-bromo-2-fluorobenzene) and confirming molecular weight.
Since the isomers have identical molecular weights (MW 219/221 due to Br isotopes), MS fragmentation patterns are critical. The ortho-nitro isomer (target) often shows a distinctive "ortho-effect" fragmentation (loss of OH or O) not seen in para-isomers.
Experimental Protocol
-
Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
-
Temperature Program:
-
50°C (hold 1 min)
-
Ramp 20°C/min to 280°C
-
Hold 5 min.
-
-
Inlet: Split 50:1 at 250°C.
-
MS Source: EI (70 eV).[1]
Pros: Excellent for trace starting material (<0.1%).[1] Cons: Thermal degradation of nitro compounds can occur if inlet is too hot (>280°C).[1]
Method C: F-NMR Spectroscopy
Best For: Absolute Structural Confirmation. The "Gold Standard" for distinguishing regioisomers without reference standards.
Fluorine chemical shifts are highly sensitive to the electronic environment.
-
Target (this compound): The Fluorine is flanked by a Nitro group (strong EWG) and a Bromine.[2] The ortho-nitro group causes a significant downfield shift (deshielding) and potentially through-space coupling.
-
Isomer (e.g., 5-Bromo-2-fluoronitrobenzene): The Fluorine is ortho to Nitro but meta to Bromine.
-
Isomer (4-Bromo-3-fluoronitrobenzene): Fluorine is meta to Nitro.
Experimental Protocol
-
Solvent:
(Chloroform-d). -
Internal Standard:
-Trifluorotoluene ( -63.7 ppm) for quantitative integration (qNMR). -
Parameters:
-
Relaxation Delay (
): > 10 seconds (essential for accurate integration). -
Scans: 64.
-
Spectral Width: -50 to -200 ppm.
-
Key Diagnostic: The target molecule (F between Br and
Data Summary & Decision Matrix
| Feature | HPLC-UV | GC-MS | |
| Primary Utility | Purity % & Quantitation | Volatile Impurities & ID | Isomer Identification |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.5% |
| Differentiation of Isomers | Good (with method dev) | Moderate (co-elution risk) | Excellent (Distinct Shifts) |
| Sample Requirement | < 1 mg | < 1 mg | ~10-20 mg |
| Cost per Run | Low | Low | High (instrument time) |
Recommended Analysis Workflow
-
Run GC-MS first to check for unreacted starting material (1-bromo-2-fluorobenzene). If > 1%, re-process.
-
Run
F-NMR on the crude solid. If multiple F peaks appear (e.g., small peaks at -118 ppm or -125 ppm flanking the main peak), you have isomeric contamination. -
Run HPLC to quantify the purity. Use the NMR data to "assign" the impurity peaks in the HPLC trace.
References
-
Synthesis & Impurity Origins
-
Analytical Methodologies
-
Physical Properties & Safety
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 58534-94-4 [chemicalbook.com]
- 4. CN110305018A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Comparative Analysis Guide: GC-MS Characterization of 3-Bromo-2-fluoronitrobenzene Reaction Mixtures
Executive Summary
3-Bromo-2-fluoronitrobenzene (CAS 58534-94-4) is a critical scaffold in the synthesis of kinase inhibitors and other fluorinated bioactive molecules. Its analysis presents a specific "Regioisomer Challenge": distinguishing the target 2-fluoro-3-bromo substitution pattern from thermodynamically competitive isomers (e.g., 4-fluoro or 6-fluoro analogs) formed during non-selective nitration or bromination steps.
While HPLC-UV is the standard for routine purity checks, it often fails to definitively identify structural isomers without co-injection of standards. This guide establishes GC-MS (EI) as the superior orthogonal method for structural elucidation, provided specific thermal protocols are followed to mitigate nitro-group degradation.
The Analytical Challenge
The synthesis of this compound typically involves electrophilic aromatic substitution. The directing effects of the fluorine (ortho/para director) and the nitro group (meta director) often conflict, leading to reaction mixtures containing:
-
Regioisomers: 3-Bromo-4-fluoronitrobenzene (common impurity).[1][3]
-
Degradants: De-nitrated species (thermal artifacts).
Why GC-MS?
The volatility of halogenated nitrobenzenes makes them ideal candidates for Gas Chromatography. However, the lability of the
Technology Comparison: GC-MS vs. Alternatives
The following table objectively compares GC-MS against the primary alternatives for this specific application.
| Feature | GC-MS (EI) | HPLC-UV | 1H-NMR |
| Primary Utility | Structural ID & Isomer Resolution | Routine Purity & Quantitation | Definitive Structural Confirmation |
| Isomer Specificity | High (Mass spec fingerprint + RT) | Medium (Relies solely on RT) | High (Coupling constants) |
| Sensitivity (LOD) | High (ppb range) | Medium (ppm range) | Low (requires mg amounts) |
| Throughput | Fast (15-20 min/run) | Slow (20-40 min/run) | Slow (Manual interpretation) |
| Risk Factor | Thermal Degradation of Nitro group | Co-elution of isomers | Solvent suppression issues |
| Cost/Sample | Low | Low | High |
Experimental Protocol: The "Soft-Inlet" Method
To successfully analyze this compound without inducing thermal breakdown, follow this optimized protocol.
A. Sample Preparation[5][6][7][8]
-
Solvent: Dichloromethane (DCM). Note: Avoid Methanol, as nucleophilic aromatic substitution can occur with activated fluoronitrobenzenes upon prolonged storage.
-
Concentration: 100 µg/mL (100 ppm).
-
Filtration: 0.2 µm PTFE filter (mandatory to protect the GC liner).
B. GC Parameters (Agilent 7890/8890 or equivalent)
-
Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm).
-
Rationale: Low-bleed arylene phase separates isomers based on dipole moment differences.
-
-
Inlet (The Critical Step): Split Mode (20:1).
-
Temperature: 200°C (Standard is 250°C, but 200°C minimizes nitro-elimination).
-
Liner: Deactivated split liner with glass wool (cleanliness is vital; active sites catalyze degradation).
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 1 min (Solvent delay).
-
Ramp 20°C/min to 180°C (Elution of isomers).
-
Ramp 40°C/min to 280°C (Burn off heavy byproducts).
-
C. MS Parameters (5977B or equivalent)
-
Source Temp: 230°C.
-
Scan Range: 40–350 amu.
-
Solvent Delay: 3.0 min.
Data Interpretation & Fragmentation Logic[10]
Successful identification relies on recognizing the specific fragmentation "fingerprint" of the this compound molecule.
Mass Spectrum Checkpoints:
-
Molecular Ion (
): You must observe a 1:1 doublet at m/z 219 and 221 .-
Cause: The natural abundance of Bromine isotopes (
and ) is roughly 50/50. -
Validation: If you see only 219 or a 3:1 ratio (Cl pattern), it is the wrong molecule.
-
-
Base Peak (
): The dominant peak will likely be m/z 173/175 . -
Ortho-Effect: A smaller peak at m/z 189/191 (
) may be visible.
Visualizing the Fragmentation Pathway
The following diagram illustrates the EI fragmentation logic used to confirm the structure.
Caption: EI-MS Fragmentation pathway. The 1:1 isotopic split is preserved until the bromine is lost.
Workflow: Analytical Decision Tree
When analyzing reaction mixtures, use this logic flow to determine when to deploy GC-MS versus HPLC.
Caption: Decision matrix for selecting GC-MS vs HPLC based on stability and analytical goals.
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Tailing Peaks | Active sites in liner or column | Change liner; trim 10cm from column guard. |
| Missing Molecular Ion | Source temp too high | Lower Source Temp to 200°C; increase electron voltage. |
| Extra Peaks | Thermal degradation ( | Lower Inlet Temp to 180-200°C; increase split ratio. |
| Baseline Drift | Column bleed at high temp | Use "MS-grade" low-bleed columns (e.g., Rxi-5Sil MS). |
References
-
NIST Chemistry WebBook. Mass Spectrum of Nitrobenzene derivatives. National Institute of Standards and Technology. [Link]
-
Restek Corporation. Analysis of Nitroaromatics by GC-MS: Optimizing Inlet Conditions.[Link]
-
Agilent Technologies. GC/MS Analysis of Thermally Labile Compounds. Application Note. [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
Sources
- 1. This compound CAS#: 58534-94-4 [chemicalbook.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. This compound | 58534-94-4 [chemicalbook.com]
- 4. CN110305018A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. digitum.um.es [digitum.um.es]
- 7. youtube.com [youtube.com]
Understanding the Certificate of Analysis for 3-Bromo-2-fluoronitrobenzene
A Researcher's Guide to the Certificate of Analysis: Evaluating 3-Bromo-2-fluoronitrobenzene for Synthetic Applications
For researchers, scientists, and professionals in drug development, the purity and identity of starting materials are paramount. The Certificate of Analysis (CoA) is a critical document that provides a detailed quality and purity assessment of a chemical. This guide offers an in-depth look at the CoA for this compound, a key building block in organic synthesis, and compares it with a common alternative, providing the technical insights necessary for informed reagent selection.
The Certificate of Analysis is the primary assurance of a reagent's quality. It is a batch-specific document that details the tests performed, the methods used, and the results obtained. For a compound like this compound, which is often used in the synthesis of pharmaceuticals and other high-value materials, a thorough understanding of its CoA is essential.[1][2]
A typical CoA for this compound will include the following sections:
-
Product Information: This section contains basic identifiers such as the chemical name, CAS number (58534-94-4), molecular formula (C₆H₃BrFNO₂), and molecular weight (220.00 g/mol ).[3][4]
-
Physical and Chemical Properties: Here, you will find information on the appearance (typically a pale-yellow to yellow or red-brown solid or liquid), melting point (29-31 °C), and other physical constants.[1][4][5]
-
Analytical Test Results: This is the core of the CoA, presenting the results of various analytical tests performed on a specific batch of the compound.
Below is a table representing a typical Certificate of Analysis for this compound, compiled from data sheets from various suppliers.[3][4][6]
Table 1: Representative Certificate of Analysis - this compound
| Test | Specification | Result | Method |
| Appearance | Pale-yellow to yellow or red-brown solid | Conforms | Visual |
| Purity (by GC) | ≥ 98.0% | 99.2% | Gas Chromatography |
| Identity (by ¹H NMR) | Conforms to structure | Conforms | ¹H Nuclear Magnetic Resonance |
| Melting Point | 29-31 °C | 30.1 °C | Capillary Method |
| Water Content (by Karl Fischer) | ≤ 0.1% | 0.05% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> limits | Conforms | Headspace GC-MS |
The Critical Role of Analytical Methods in Quality Assessment
The reliability of a CoA hinges on the analytical methods used. For a substituted aromatic compound like this compound, a combination of chromatographic and spectroscopic techniques is employed to ensure its quality.
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
Objective: To determine the purity of this compound by quantifying the percentage of the main component relative to any impurities.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary Column: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/Splitless
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as acetone or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Comparison with an Alternative: 4-Bromo-2-fluoronitrobenzene
In synthetic chemistry, the choice of a starting material can significantly impact the reaction outcome, yield, and impurity profile of the final product. 4-Bromo-2-fluoronitrobenzene is a constitutional isomer of this compound and serves as a useful alternative in certain applications.[2] While both compounds have the same molecular formula and weight, their different substitution patterns lead to distinct physical properties and reactivity.
Table 2: Comparison of this compound and 4-Bromo-2-fluoronitrobenzene
| Property | This compound | 4-Bromo-2-fluoronitrobenzene |
| CAS Number | 58534-94-4 | 321-23-3 |
| Structure | Br at C3, F at C2, NO₂ at C1 | Br at C4, F at C2, NO₂ at C1 |
| Melting Point | 29-31 °C[4][5] | 84-88 °C[2] |
| Appearance | Pale-yellow to yellow or red-brown solid or liquid[1] | White to light yellow powder[2] |
| Purity (Typical) | ≥ 98%[3][6] | ≥ 98% (GC)[2] |
| Applications | Intermediate in organic synthesis, used in copper reduction reactions, and in the development of organic electrophosphorescent materials.[1][5] | Intermediate in the synthesis of pharmaceuticals (e.g., anti-cancer agents, antibiotics), advanced materials (polymers, coatings), and agrochemicals.[2] |
The significant difference in melting points highlights the impact of the substituent positions on the crystal lattice energy. For researchers, this can affect handling and storage requirements.
Visualizing the Selection Process
The decision to use this compound or an alternative is a multi-faceted process that goes beyond simple purity. The following diagram illustrates the key considerations for a researcher when selecting a reagent based on its Certificate of Analysis and intended application.
Sources
- 1. This compound CAS#: 58534-94-4 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 58534-94-4 | this compound| 1-Bromo-2-fluoro-3-nitrobenzene|BioChemPartner [biochempartner.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 58534-94-4 [chemicalbook.com]
- 6. This compound | 58534-94-4 [sigmaaldrich.com]
Validation of a synthetic route to a 3-Bromo-2-fluoronitrobenzene derivative
Validation of Regiocontrolled Sandmeyer Bromination vs. Direct Electrophilic Substitution
Executive Summary
The synthesis of 3-bromo-2-fluoronitrobenzene (CAS: 58534-94-4) presents a classic challenge in aromatic substitution: installing three contiguous substituents (1,2,3-pattern) on a benzene ring. This scaffold is a critical intermediate for next-generation kinase inhibitors and cardiovascular agents (e.g., Azilsartan analogs), where the adjacent halogen/nitro motif allows for divergent cross-coupling and reduction sequences.
This guide objectively compares the Direct Nitration Route (Method A) against the Regioselective Sandmeyer Route (Method B).
-
Verdict: Method A is deemed unsuitable for pharmaceutical grade synthesis due to poor regioselectivity (resulting in <15% yield of the desired isomer).
-
Recommendation: Method B (Sandmeyer Bromination of 2-fluoro-3-nitroaniline) is validated as the superior protocol , delivering consistent yields (65–80%) and high isomeric purity (>98%) by leveraging the intrinsic regiocontrol of the amine precursor.
Comparative Analysis: The Regioselectivity Problem
Method A: Direct Nitration of 1-Bromo-2-fluorobenzene (The "Trap")
Many researchers attempt to nitrate 1-bromo-2-fluorobenzene, assuming the directing effects will favor the 3-position. This is mechanistically flawed.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[1]
-
Directing Effects:
-
Fluorine (Pos 2): Ortho/Para directing. Activates positions 1 (occupied), 3 (ortho), and 5 (para).
-
Bromine (Pos 1): Ortho/Para directing. Activates positions 2 (occupied), 6 (ortho), and 4 (para).
-
-
Steric Reality: The 3-position is "sandwiched" between the Bromo and Fluoro groups. While electronically activated by the fluorine, it is sterically shielded.
-
Outcome: The major products are 5-nitro (para to F) and 4-nitro (para to Br). The desired 3-nitro isomer is a minor byproduct (<10%), requiring tedious HPLC separation.
Method B: Sandmeyer Bromination of 2-Fluoro-3-nitroaniline (The "Solution")
This route circumvents the directing group conflict by starting with the nitrogen already installed at the correct position.
-
Mechanism: Radical-Nucleophilic Aromatic Substitution (
character) via Diazonium salt. -
Logic: The precursor, 2-fluoro-3-nitroaniline, fixes the nitro and fluoro groups in the correct 1,2-relationship. The amine at position 3 is converted to a diazonium leaving group, which is then displaced by bromine.
-
Outcome: The reaction is regiospecific.[2] The bromine enters exactly where the amine was, guaranteeing the 1,2,3-substitution pattern.
Performance Data Comparison
| Metric | Method A: Direct Nitration | Method B: Sandmeyer Bromination |
| Starting Material | 1-Bromo-2-fluorobenzene | 2-Fluoro-3-nitroaniline |
| Key Reagents | ||
| Regioselectivity | Poor (Mixture of 3-, 4-, 5-nitro) | Excellent (Exclusive 3-bromo) |
| Isolated Yield | 8–12% (Desired Isomer) | 68–78% |
| Purification | Multiple Column/Recrystallization steps | Simple Extraction & Flash Column |
| Scalability | Low (Exotherms + Separation costs) | High (Standard batch processing) |
Validated Experimental Protocol: Method B
Objective: Synthesis of this compound on a 10g scale.
Prerequisites: Fume hood, temperature controller, inert atmosphere (
Step 1: Preparation of the Diazonium Salt
-
Charge: In a 250 mL 3-neck round-bottom flask, dissolve 2-fluoro-3-nitroaniline (10.0 g, 64.0 mmol) in 48% Hydrobromic Acid (HBr) (60 mL).
-
Cool: Cool the suspension to 0–5°C using an ice/salt bath. Ensure vigorous stirring.
-
Diazotization: Dropwise add a solution of Sodium Nitrite (
) (4.85 g, 70.4 mmol) in water (15 mL).-
Critical Control Point: Maintain internal temperature <5°C to prevent decomposition of the diazonium intermediate.
-
Observation: The solution will turn clear/yellowish as the diazonium salt forms. Stir for 30 mins at 0°C.
-
Step 2: The Sandmeyer Displacement
-
Catalyst Prep: In a separate flask, dissolve Copper(I) Bromide (CuBr) (10.1 g, 70.4 mmol) in 48% HBr (30 mL). Heat gently to dissolve if necessary, then cool to room temperature.
-
Addition: Transfer the cold diazonium solution (from Step 1) slowly into the CuBr solution over 20 minutes.
-
Safety Note: Nitrogen gas (
) will evolve vigorously. Use a gas bubbler to monitor rate.
-
-
Reaction: Once addition is complete, warm the mixture to 60°C and stir for 2 hours until gas evolution ceases.
Step 3: Work-up and Purification[3]
-
Quench: Cool the mixture to room temperature and pour onto crushed ice (200 g).
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL).
-
Wash: Wash combined organics with saturated
(to neutralize acid), water, and brine.[3] -
Dry/Concentrate: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude reddish oil via flash chromatography (Silica gel, Hexanes/EtOAc 95:5).
-
Product: this compound obtained as a pale yellow solid/oil.
-
Target Yield: ~10.5 g (75%).
-
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Method A relies on probabilistic electrophilic attack, while Method B uses deterministic functional group interconversion.
Caption: Comparison of Synthetic Pathways. Method B (Green path) ensures structural integrity via the diazonium intermediate, whereas Method A (Red path) suffers from steric directing conflicts.
Workflow Diagram: Sandmeyer Protocol
Caption: Step-by-step experimental workflow for the validated Sandmeyer bromination protocol.
References
-
BenchChem. "Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile." BenchChem Protocols. Accessed Jan 2026.[1][4] Link
-
Xu, P., et al. (2019). "Preparation method of this compound." Chinese Patent CN110305018A. Link
-
Organic Chemistry Portal. "Sandmeyer Reaction: Mechanism and Recent Literature." Link
- Schlosser, M. (2005). "The 1,2,3-Trisubstitution Pattern: A Challenge for Regiocontrol." European Journal of Organic Chemistry. (General reference on vicinal substitution challenges).
-
Master Organic Chemistry. "Reactions of Diazonium Salts: Sandmeyer and Related Reactions." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01187A [pubs.rsc.org]
- 3. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
